GSK503
説明
Structure
3D Structure
特性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQQHUKUIKFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the EZH2 Inhibitor GSK503: Mechanism of Action and Core Functional Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function involves the trimethylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, making it a compelling target for therapeutic intervention. GSK503 is a potent and specific small molecule inhibitor of EZH2's methyltransferase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its impact on key signaling pathways.
Core Mechanism of Action
This compound is a potent and specific inhibitor of the EZH2 methyltransferase.[1][2][3] It competitively binds to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[4][5] This inhibition is highly selective for EZH2 over other histone methyltransferases.[2][3] The primary molecular consequence of this compound activity is a global reduction in the levels of H3K27me3.[2][6] This leads to the de-repression of PRC2 target genes, many of which are tumor suppressors, thereby inducing anti-proliferative and pro-apoptotic effects in cancer cells.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| EZH2 (Wild-Type and Mutant) | Apparent Ki (Kiapp) | 3 - 27 nM | [1][3][8] |
| EZH1 | Apparent Ki (Kiapp) | 636 nM (>200-fold selective over EZH1) | [1][9] |
| Other Histone Methyltransferases | Selectivity | >4000-fold selective | [1][2][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | Lymphoma | Growth Inhibition | IC50 | 0.5 - 20 µM | [3] |
| OPM-2 | Multiple Myeloma | Apoptosis | % Apoptosis (at 10 µM) | 26.56 ± 4.21% | [7] |
| RPMI-8226 | Multiple Myeloma | Apoptosis | % Apoptosis (at 10 µM) | 8.63 ± 0.37% | [7] |
| U87 | Glioma | Cell Proliferation | IC50 (at 48h) | ~5 µM | [10] |
| LN229 | Glioma | Cell Proliferation | IC50 (at 48h) | ~5 µM | [10] |
Key Signaling Pathways Modulated by this compound
This compound, by inhibiting EZH2, impacts several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.
The Core EZH2-H3K27me3 Pathway
The fundamental pathway affected by this compound is the canonical EZH2-mediated histone methylation pathway.
Caption: this compound inhibits the PRC2 complex, preventing H3K27 trimethylation.
Impact on NF-κB Signaling
Studies have shown that this compound can inhibit the NF-κB signaling pathway in multiple myeloma cells.[7] This leads to decreased expression of downstream targets like Bcl-2 and IL-6, promoting apoptosis.[7]
Caption: this compound-mediated EZH2 inhibition leads to suppression of NF-κB signaling.
Modulation of the mTOR Signaling Pathway
In multiple myeloma cells, this compound has been shown to regulate the expression of the TIGIT ligand CD155 via the mTOR signaling pathway.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 3. This compound |CAS:1346572-63-1 Probechem Biochemicals [probechem.com]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
A Technical Guide to the Impact of GSK503 on H3K27me3 Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GSK503, a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), on the levels of histone H3 lysine 27 trimethylation (H3K27me3). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for catalyzing the trimethylation of H3K27[1][2]. This modification, H3K27me3, is a hallmark of transcriptionally silent chromatin and is frequently dysregulated in various cancers[2][3]. Consequently, inhibitors of EZH2, such as this compound, are valuable tools for both basic research and as potential therapeutic agents. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the associated molecular pathways and workflows.
Mechanism of Action
This compound functions as a selective inhibitor of EZH2. By targeting the catalytic SET domain of EZH2, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This direct inhibition of EZH2's methyltransferase activity leads to a global reduction in the levels of H3K27me3[4][5]. The decrease in this repressive histone mark can, in turn, lead to the reactivation of silenced tumor suppressor genes and other genes involved in critical cellular processes[6]. Studies have shown that the inhibition of EZH2 by small molecules can lead to a time- and dose-dependent decrease in global H3K27me3 levels[6].
Quantitative Data on H3K27me3 Reduction by this compound
The following table summarizes the quantitative effects of this compound on H3K27me3 levels as reported in the literature.
| Cell Line/Model System | This compound Concentration | Treatment Duration | Observed Effect on H3K27me3 | Reference |
| OPM-2 and RPMI-8226 (Multiple Myeloma) | 10 µM | 72 hours | Reduced expression of H3K27me3 | [4] |
| Mouse Model of Lynch Syndrome (Colonic Crypts) | Not specified | 9 weeks (preventive dose) | Reduction in H3K27 methylation levels; Decreased levels of H3K27me3 confirmed by ChIP-sequencing | [5] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the impact of this compound on H3K27me3 levels. The following are standard protocols for key experiments.
1. Western Blotting for Global H3K27me3 Levels
This protocol is used to determine the overall changes in H3K27me3 protein levels within a cell population following this compound treatment.
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).
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Protein Extraction:
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
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-
Protein Quantification: Determine the protein concentration of each sample using a standard method such as the bicinchoninic acid (BCA) assay.
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SDS-PAGE and Protein Transfer:
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
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Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in H3K27me3 levels.
2. Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K27me3
This protocol is used to investigate the changes in H3K27me3 levels at specific genomic loci, such as the promoters of target genes, after this compound treatment.
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Cell Treatment and Cross-linking:
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Treat cultured cells with this compound or a vehicle control as described above.
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Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
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Quench the cross-linking reaction by adding glycine.
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-
Chromatin Preparation:
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Wash the cells with ice-cold PBS and harvest them.
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Lyse the cells to release the nuclei.
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Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.
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-
Immunoprecipitation:
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Pre-clear the chromatin with protein A/G beads to reduce non-specific background.
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C with rotation. A negative control immunoprecipitation should be performed with a non-specific IgG.
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Add protein A/G beads to capture the antibody-chromatin complexes.
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-
Washing and Elution:
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Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
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Elute the immunoprecipitated chromatin from the beads.
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-
Reverse Cross-linking and DNA Purification:
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Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.
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Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
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-
Quantitative PCR (qPCR):
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Quantify the amount of immunoprecipitated DNA for specific gene promoters of interest using real-time qPCR.
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Results are typically expressed as a percentage of the input DNA, and the fold enrichment is calculated relative to the IgG control.
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Signaling Pathways and Experimental Workflows
Mechanism of this compound Action
The following diagram illustrates the core mechanism by which this compound inhibits EZH2, leading to a reduction in H3K27me3.
References
- 1. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K27 Methylation: A Focal Point of Epigenetic Deregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of H3K27me3 methylation in cancer development_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 4. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GSK503 in Cancer Research: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK503 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is a common feature in a variety of cancers, where it contributes to oncogenesis through the epigenetic silencing of tumor suppressor genes. This technical guide provides an in-depth overview of the applications of this compound in cancer research, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.
Introduction to this compound
This compound is a highly specific, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity. Its high potency and selectivity make it a valuable tool for elucidating the role of EZH2 in cancer biology and a promising candidate for therapeutic development. By inhibiting EZH2, this compound leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. This, in turn, can lead to the reactivation of silenced tumor suppressor genes, inhibition of cancer cell proliferation, and induction of apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound in various cancer models.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Ki (EZH2) | ~3 - 27 nM | Recombinant EZH2 | [1] |
| IC50 (EZH2) | 9.9 nM | Recombinant EZH2 | [1] |
| IC50 (EZH1) | 633 nM | Recombinant EZH1 | [1] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Effect | Concentration | Results | Reference |
| Multiple Myeloma | RPMI-8226 | Apoptosis | 5 µM | 7.05 ± 0.11% apoptosis | [2] |
| 10 µM | 8.63 ± 0.37% apoptosis | [2] | |||
| 15 µM | 26.73 ± 8.73% apoptosis | [2] | |||
| 30 µM | 97.70 ± 0.62% apoptosis | [2] | |||
| Multiple Myeloma | OPM-2 | Apoptosis | 5 µM | 5.36 ± 0.73% apoptosis | [2] |
| 10 µM | 26.56 ± 4.21% apoptosis | [2] | |||
| 15 µM | 68.91 ± 2.52% apoptosis | [2] | |||
| 30 µM | 95.90 ± 1.81% apoptosis | [2] | |||
| Melanoma (EZH2Y646 mutant) | IGR1 | Growth Inhibition (IC50) | - | 3.2 µM (GSK126, a similar EZH2 inhibitor) | [3] |
| Melanoma (EZH2Y646 mutant) | C001 | Growth Inhibition (IC50) | - | 8.0 µM (GSK126) | [3] |
| Oral Squamous Cell Carcinoma | CAL27 | Cell Viability | 1, 10, 25 µM | Significant decrease | [4] |
| HSC-2 | Cell Viability | 1, 10, 25 µM | Significant decrease | [4] | |
| HSC-3 | Cell Viability | 1, 10, 25 µM | Significant decrease | [4] |
Table 3: In Vivo Anti-tumor Efficacy of this compound and Related EZH2 Inhibitors
| Cancer Model | Animal Model | Treatment | Duration | Key Findings | Reference |
| Lynch Syndrome (Colorectal Cancer) | Mouse model | Preventive dose of this compound | 9 weeks | Notably reduced adenoma multiplicity. | [5] |
| Neuroblastoma | Mice with SK-N-BE(2) tumors | GSK343 (another EZH2 inhibitor) | - | Significant decrease in tumor growth compared to vehicle. | [6][7][8] |
| Melanoma | Transgenic mouse model | This compound | - | Prevented melanoma growth and metastasis. | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The primary mechanism is the inhibition of EZH2's methyltransferase activity, which has downstream consequences on gene expression and other signaling cascades.
EZH2-Mediated Gene Silencing Pathway
The canonical function of EZH2 is to catalyze the trimethylation of H3K27, leading to transcriptional repression of target genes, many of which are tumor suppressors. This compound directly inhibits this process.
Caption: this compound inhibits EZH2, preventing H3K27me3-mediated silencing of tumor suppressor genes.
Crosstalk with NF-κB and mTOR Pathways
This compound has been shown to impact other critical cancer-related pathways, including the NF-κB and mTOR signaling cascades. In multiple myeloma, this compound treatment leads to a decrease in the phosphorylation of p65 and STAT3, key components of the NF-κB pathway, and also inhibits the mTOR signaling pathway.[2]
Caption: this compound inhibits both the NF-κB and mTOR pathways, leading to increased apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot for H3K27me3 and EZH2
Objective: To determine the effect of this compound on the protein levels of EZH2 and its catalytic product, H3K27me3.
Materials:
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Cancer cell lines of interest
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This compound
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Total Histone H3 (loading control), anti-β-actin (loading control)
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HRP-conjugated secondary antibodies
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ECL Western Blotting Substrate
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Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 48-72 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
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Cancer cell lines
-
This compound
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations and for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Staining: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
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Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the enrichment of H3K27me3 at the promoter regions of specific target genes after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde (for cross-linking)
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Glycine (to quench cross-linking)
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Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-H3K27me3 antibody and IgG control
-
Protein A/G magnetic beads
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Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Protocol:
-
Cross-linking and Chromatin Preparation: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine. Harvest the cells, lyse them, and isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin with the anti-H3K27me3 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of known EZH2 target genes to quantify the enrichment of H3K27me3.
Conclusion
This compound is a powerful research tool for investigating the role of EZH2 in cancer. Its high potency and selectivity allow for precise interrogation of EZH2-mediated signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to study the effects of this compound on cancer cell biology. The accumulating preclinical data on this compound and other EZH2 inhibitors underscore the therapeutic potential of targeting this epigenetic regulator in a range of malignancies. Further research, including clinical trials, will be crucial to fully realize the promise of EZH2 inhibition in cancer therapy.
References
- 1. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maintaining glycogen synthase kinase-3 activity is critical for mTOR kinase inhibitors to inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
A Technical Guide to the Selectivity Profile of the EZH2 Inhibitor GSK503
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the selectivity and pharmacological profile of GSK503, a potent and specific small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The information presented herein is intended to support research and development efforts by providing comprehensive data on its target affinity, selectivity against related and unrelated enzymes, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a potent and specific inhibitor of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark predominantly associated with gene silencing. By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, subsequently reactivating the expression of silenced genes.[2][3] Its activity has been demonstrated in various preclinical models, including diffuse large B-cell lymphoma and melanoma.[1]
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated against its primary target, EZH2, its closest homolog, EZH1, and a broad panel of other epigenetic and non-epigenetic targets. The data consistently demonstrate high selectivity for EZH2.
Table 1: Potency against EZH2 and EZH1
| Target | Parameter | Value (nM) | Selectivity (Fold vs. EZH2) |
| EZH2 | Ki | 3 | - |
| EZH2 | Kiapp | 3 - 27 | - |
| EZH1 | IC50 | 633 | >200-fold |
Data sourced from Abcam and MedchemExpress.[1]
Table 2: Broad Panel Selectivity
| Target Class | Selectivity Profile |
| Human Methyltransferases | >4000-fold selective over a panel of 20 other human methyltransferases.[1] |
| Other Target Classes | Highly selective against a range of human histone deacetylases, GPCRs, kinases, and ion channels. |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for assessing its inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK503: A Targeted Approach for Diffuse Large B-cell Lymphoma
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, characterized by significant heterogeneity in its genetic landscape and clinical outcomes.[1][2] A key area of therapeutic development focuses on targeting epigenetic regulators that are dysregulated in cancer. One such target is the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 plays a crucial role in cell differentiation and proliferation by methylating histone H3 on lysine 27 (H3K27me3), leading to gene silencing.[3][4] In a subset of DLBCL, particularly the germinal center B-cell-like (GCB) subtype, EZH2 is frequently overexpressed or harbors gain-of-function mutations, making it a compelling therapeutic target.[5][6][7] GSK503 is a specific small molecule inhibitor of EZH2's methyltransferase activity being investigated for its therapeutic potential in DLBCL. This document provides an in-depth technical overview of the preclinical studies involving this compound in the context of DLBCL.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in DLBCL cell lines and animal models.
Table 1: In Vitro Efficacy of this compound in DLBCL Cell Lines
| Cell Line Subtype | IC50 Range (µM) | Observations | Reference |
| GCB-DLBCL | 0.5 - 20 | Significant inhibition of cell growth. EZH2 mutant GCB cells were more sensitive, with 30-75% reduction in viable cell number at 10µM. | [5] |
| ABC-DLBCL | No significant inhibition | ABC cells were found to be relatively insensitive to this compound. | [5] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mice with DLBCL xenografts (SUDHL4 and SUDHL6) | Not specified | Inhibited tumor growth as a single agent. | [5] |
| Mice immunized with SRBC | 150 mg/kg/day | Abrogated EZH2Y641N-induced germinal center hyperplasia. | [5] |
Mechanism of Action and Signaling Pathways
This compound functions as a selective inhibitor of the EZH2 methyltransferase. In GCB-DLBCL, particularly those with EZH2 mutations, the enzyme is "supercharged," leading to increased H3K27me3 and repression of genes that control B-cell differentiation and proliferation checkpoints.[6] By inhibiting EZH2, this compound reduces global H3K27me3 levels, which in turn reactivates silenced tumor suppressor genes.[4]
One of the key target genes of EZH2 in this context is CDKN1A, which encodes the cell cycle inhibitor p21.[5] Inhibition of EZH2 by this compound leads to the upregulation of CDKN1A, contributing to a reduction in DLBCL cell viability.[5]
Furthermore, preclinical studies have shown a cooperative role between EZH2 and BCL2 in lymphomagenesis.[5] This provides a rationale for combination therapies.
Caption: this compound inhibits EZH2, leading to derepression of tumor suppressor genes.
Experimental Protocols
Cell Viability Assays
-
Cell Lines: A panel of GCB-DLBCL and ABC-DLBCL cell lines were used. Specific GCB lines mentioned include SUDHL4 and SUDHL6.[5]
-
Treatment: Cells were treated with increasing concentrations of this compound.
-
Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50). The exact method for assessing viability (e.g., MTT, CellTiter-Glo) is not specified in the provided text but is a standard laboratory procedure.
In Vivo Xenograft Studies
-
Animal Model: Mice bearing human DLBCL cell line xenografts (SUDHL4 and SUDHL6).[5]
-
Treatment: Mice were treated with this compound alone or in combination with other agents like the BCL2 inhibitor Obatoclax.[5] The specific dosage and administration route for the xenograft study were not detailed in the search results.
-
Analysis: Tumor growth was monitored over time to evaluate the efficacy of the treatment.
In Vivo Germinal Center Formation Studies
-
Animal Model: C57BL/6 mice were immunized with sheep red blood cells (SRBC) to induce germinal center (GC) formation.[5]
-
Treatment: Mice were treated once daily with 150 mg/kg/day of this compound or a vehicle control.[5]
-
Analysis: Splenic GC cells were quantified using flow cytometry. Splenic tissue was also stained with PNA, EZH2, Ki67, and B220 for quantitative imaging analysis of GC hyperplasia.[5]
Caption: Workflow for in vivo evaluation of this compound in DLBCL models.
Combination Therapy
The pro-survival protein BCL2 has been identified as a cooperative partner with EZH2 in driving lymphomagenesis.[5] This has led to the investigation of combination therapies. Preclinical data shows that combining EZH2 inhibitors like this compound with BH3 mimetic drugs that block BCL2 function (e.g., Obatoclax, ABT-737) results in a more potent suppression of tumor growth in DLBCL xenografts.[5] The concentration of this compound required to achieve 50% growth inhibition was reduced when used in combination with BH3 mimetics in nearly all tested GCB-DLBCL cell lines.[5]
References
- 1. The role of PIM1 in the ibrutinib-resistant ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating GSK503 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of GSK503, a potent and specific inhibitor of the EZH2 methyltransferase, in the context of melanoma. This document details the mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for the replication and further exploration of this compound's effects on melanoma cell lines.
Introduction: The Role of EZH2 in Melanoma
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] In melanoma, EZH2 is frequently overexpressed and its increased activity is linked to tumor progression, metastasis, and poor patient prognosis.[1][2] EZH2-mediated gene silencing of tumor suppressor genes plays a crucial role in melanoma development and maintenance. Therefore, targeting EZH2 with small molecule inhibitors like this compound presents a promising therapeutic strategy for this aggressive cancer.
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of EZH2 methyltransferase activity. By binding to the catalytic SET domain of EZH2, this compound prevents the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression and re-expression of EZH2 target genes, including key tumor suppressors. The reactivation of these tumor suppressor genes ultimately leads to the inhibition of melanoma cell proliferation, invasion, and metastasis.[2][3]
Signaling Pathway of EZH2 Inhibition by this compound in Melanoma
Caption: this compound inhibits EZH2, leading to reduced H3K27me3, reactivation of tumor suppressor genes, and subsequent inhibition of melanoma cell proliferation and metastasis.
Quantitative Data on the Effects of EZH2 Inhibition in Melanoma
While specific quantitative data for this compound in various melanoma cell lines is limited in publicly available literature, studies on the highly similar EZH2 inhibitor, GSK126, provide valuable insights into the expected efficacy.
Table 1: IC50 Values of the EZH2 Inhibitor GSK126 in Human Melanoma Cell Lines
| Cell Line | EZH2 Mutation Status | IC50 (µM) |
| IGR1 | Y646F | 3.2 |
| C001 | Y646N | 5.8 |
| MM386 | Y646H | 8.0 |
| MEL-CV | Wild-Type | 15.6 |
| MEL-JD | Wild-Type | 20.3 |
| KMJR138 | Wild-Type | 22.5 |
| MEL-RMU | Wild-Type | 45.7 |
| HDF (Normal Fibroblasts) | Wild-Type | 61.4 |
Data adapted from a study on GSK126, a closely related EZH2 inhibitor, as a proxy for this compound's potential efficacy.[3]
In Vivo Efficacy of this compound in a Melanoma Mouse Model
In a preclinical study using the Tyr::N-RasQ61K Ink4a-/- mouse model of melanoma, treatment with this compound has been shown to stabilize the disease.[3] This is characterized by a significant inhibition of tumor growth and a virtual abolishment of metastases formation.[1][3]
Table 2: In Vivo Treatment Regimen for this compound in Tyr::N-RasQ61K Ink4a-/- Mice
| Parameter | Value |
| Drug | This compound |
| Dosage | 150 mg/kg |
| Administration | Daily Intraperitoneal Injection |
| Vehicle | 20% Captisol solution |
| Duration | 35 consecutive days |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on melanoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, WM-115)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Cell Viability Assay
Caption: A stepwise workflow for assessing melanoma cell viability after this compound treatment using the MTT assay.
Western Blotting for EZH2 and H3K27me3
This protocol details the detection of EZH2 and its catalytic product, H3K27me3, in melanoma cells following this compound treatment.
Materials:
-
Melanoma cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-EZH2 (e.g., Cell Signaling Technology, #5246, 1:1000 dilution)
-
Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733, 1:1000 dilution)
-
Rabbit anti-Histone H3 (e.g., Abcam, ab1791, 1:5000 dilution, as a loading control)
-
Mouse anti-β-actin (e.g., Sigma-Aldrich, A5441, 1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat melanoma cells with desired concentrations of this compound for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Immunofluorescence for H3K27me3 in Tissue Sections
This protocol is for the visualization of H3K27me3 levels in melanoma tissue sections from in vivo studies.
Materials:
-
Paraffin-embedded melanoma tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733, 1:150 dilution)[4]
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval in sodium citrate buffer.
-
-
Permeabilization and Blocking:
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking solution for 1 hour.[4]
-
-
Antibody Incubation:
-
Incubate with the primary anti-H3K27me3 antibody overnight at 4°C.[4]
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain with DAPI.
-
Mount the coverslip with mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Logical Relationship of Experimental Procedures
Caption: The logical progression from in vitro characterization of this compound to in vivo efficacy studies in melanoma.
Conclusion
This compound represents a targeted therapeutic agent with significant potential for the treatment of melanoma. Its mechanism of action, centered on the specific inhibition of EZH2, addresses a key oncogenic driver in this disease. The data from studies on similar EZH2 inhibitors, coupled with the qualitative in vivo data for this compound, strongly support its continued investigation. The detailed protocols provided in this guide are intended to facilitate further research into the efficacy and mechanisms of this compound in melanoma, with the ultimate goal of translating these preclinical findings into effective clinical therapies for melanoma patients.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. The epigenetic modifier EZH2 controls melanoma growth and metastasis through silencing of distinct tumour suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical analysis of H3K27me3 demonstrates global reduction in group-A childhood posterior fossa ependymoma and is a powerful predictor of outcome - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on GSK503 in Prostate Cancer Models Remains Elusive
Despite a comprehensive search for preliminary studies, detailed preclinical data on the specific EZH2 inhibitor, GSK503, in prostate cancer models remains largely unavailable in the public domain. While the broader class of Enhancer of Zeste Homolog 2 (EZH2) inhibitors has shown promise in prostate cancer research, and some have been investigated in combination with anti-androgen therapies like enzalutamide, specific quantitative data, detailed experimental protocols, and established signaling pathways for this compound in this context could not be identified.
This compound is a potent and specific inhibitor of the EZH2 methyltransferase. EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic gene silencing. Its overexpression is implicated in the progression of several cancers, including prostate cancer, making it an attractive therapeutic target.
General Landscape of EZH2 Inhibition in Prostate Cancer
EZH2 is known to be involved in key signaling pathways that drive prostate cancer progression. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in prostate cancer, can lead to the phosphorylation and activation of EZH2, promoting tumor growth and therapeutic resistance.[1] Furthermore, EZH2 can interact with and enhance the activity of the androgen receptor (AR), a primary driver of prostate cancer.
The mechanism of action for EZH2 inhibitors in prostate cancer generally involves the reactivation of tumor suppressor genes that have been silenced by aberrant epigenetic modifications. This can lead to the inhibition of cell proliferation, induction of apoptosis, and a reduction in tumor growth.
Potential Experimental Approaches
Based on standard preclinical research methodologies for evaluating anti-cancer agents in prostate cancer models, the following experimental protocols would be relevant for assessing the efficacy of this compound.
In Vitro Studies
Cell Viability and Proliferation Assays: To determine the effect of this compound on the growth of prostate cancer cell lines, standard assays such as the MTT or CellTiter-Glo® luminescent cell viability assay would be employed. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Table 1: Representative Prostate Cancer Cell Lines for In Vitro Studies
| Cell Line | Androgen Sensitivity | Key Features |
| LNCaP | Sensitive | Expresses functional androgen receptor (AR) |
| VCaP | Sensitive | Overexpresses AR |
| PC-3 | Insensitive | AR-negative, highly metastatic |
| DU145 | Insensitive | AR-negative |
| 22Rv1 | Castration-Resistant | Expresses both full-length and splice variant AR |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, both as a single agent and in combination with enzalutamide.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are then used to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Studies
Xenograft Models: To evaluate the anti-tumor activity of this compound in a living organism, human prostate cancer cells would be implanted into immunodeficient mice. Tumor growth would be monitored over time following treatment with this compound, enzalutamide, or the combination.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: A suspension of prostate cancer cells (e.g., 22Rv1) is injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive this compound (e.g., via intraperitoneal injection) and/or enzalutamide (e.g., via oral gavage) according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors are excised for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
Visualizing Potential Mechanisms and Workflows
To illustrate the potential mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Potential EZH2 signaling pathway in prostate cancer.
Caption: General experimental workflow for preclinical evaluation.
References
GSK503: A Technical Guide to its Application as an EZH2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). The resulting trimethylated H3K27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. GSK503 is a potent and selective small molecule inhibitor of EZH2, serving as a valuable chemical probe to investigate the biological functions of EZH2 and its role in disease. This guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity, and methodologies for its use in research and drug development.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Species/Cell Line | Notes |
| EZH2 Kiapp | 3 - 27 nM | Human (Wild-type and mutant) | Potent inhibition of both wild-type and mutant forms of EZH2. |
| EZH1 Kiapp | 636 nM | Human | Demonstrates over 200-fold selectivity for EZH2 over EZH1. |
| Selectivity | >4000-fold | Human | Highly selective against a panel of 20 other human methyltransferases. |
| Cellular H3K27me3 Reduction | Yes | Various cancer cell lines | Effectively reduces global H3K27me3 levels in a cellular context. |
| Inhibition of Cell Growth | Yes | Diffuse large B-cell lymphoma (DLBCL) and melanoma cell lines | Inhibits the proliferation of cancer cells dependent on EZH2 activity. |
In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome |
| SUDHL4 and SUDHL6 human DLBCL xenografts in SCID mice | 150 mg/kg, intraperitoneal (i.p.) | Inhibition of tumor growth.[1] |
| B16-F10 murine melanoma in C57Bl/6 mice | 150 mg/kg, i.p. | Significant reduction in global H3K27me3 levels, inhibition of tumor growth, and abolishment of metastases.[1] |
| Lynch Syndrome mouse model | Preventive dose over 9 weeks | Reduced adenoma multiplicity and enhanced immune response. |
Experimental Protocols
Biochemical EZH2 Inhibition Assay (Adapted Protocol)
This protocol is adapted from established methods for measuring PRC2 activity.
-
Reagents and Buffers:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/47).
-
Histone H3 peptide (e.g., residues 21-44) or full-length histone H3 as substrate.
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 2.5 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, combine the PRC2 complex, histone H3 substrate, and this compound or DMSO (vehicle control).
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K27me3 Quantification (AlphaLISA Protocol)
This protocol utilizes the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology for a high-throughput, no-wash cellular assay.
-
Reagents and Materials:
-
AlphaLISA H3K27me3 Cellular Detection Kit.
-
Cells of interest (e.g., cancer cell line with high EZH2 expression).
-
This compound stock solution in DMSO.
-
384-well white cell culture plates.
-
Alpha-capable plate reader.
-
-
Procedure:
-
Seed cells in a 384-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 48-72 hours).
-
Lyse the cells according to the AlphaLISA kit instructions.
-
Add the AlphaLISA Acceptor beads conjugated with an anti-H3K27me3 antibody and a biotinylated anti-Histone H3 antibody to the cell lysate.
-
Incubate to allow for the formation of the antibody-histone complex.
-
Add Streptavidin-coated Donor beads.
-
Incubate in the dark to allow the Donor beads to bind to the biotinylated antibody.
-
Read the plate on an Alpha-capable plate reader at an excitation of 680 nm and emission of 615 nm.
-
Analyze the data to determine the concentration-dependent reduction in H3K27me3 levels and calculate the EC50.
-
Cell Viability Assay (Resazurin-based)
-
Reagents and Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Resazurin sodium salt solution.
-
96-well clear-bottom black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add Resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for H3K27me3
-
Procedure:
-
Treat cells with this compound as described in the cell viability assay.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Mandatory Visualization
References
The Discovery and Development of GSK503: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK503 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including lymphoma and melanoma, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Medicinal Chemistry
The discovery of this compound emerged from a broader drug discovery program at GlaxoSmithKline (GSK) aimed at identifying potent and selective EZH2 inhibitors. While the specific high-throughput screening campaign that led to the initial identification of the chemical scaffold of this compound is not publicly detailed, the development of related compounds, such as GSK126 and GSK343, provides insights into the general discovery process.
The process likely involved a high-throughput screen of GSK's compound library against the EZH2 enzyme to identify initial hits. These hits would have then undergone a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties. Preliminary structure-activity relationship (SAR) studies on related series have highlighted the importance of a pyridone moiety, the substitution pattern on the pyridone ring, a linking amide, and a branched alkyl group on the core heterocyclic structure for potent EZH2 inhibition. The design and synthesis of EZH2 inhibitors with an indoline core have also been explored to enhance solubility and metabolic stability.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the cofactor that provides the methyl group for the methyltransferase reaction catalyzed by EZH2. By binding to the SAM-binding pocket of EZH2, this compound prevents the methylation of H3K27. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the transcription of PRC2 target genes, many of which are tumor suppressors.
Signaling Pathways
The inhibition of EZH2 by this compound impacts several downstream signaling pathways implicated in cancer progression:
-
NF-κB Signaling Pathway: In multiple myeloma cells, this compound has been shown to inhibit the NF-κB signaling pathway. This is evidenced by a decrease in the phosphorylation of p65 and STAT3, and an increase in IκBα. The downstream targets of this pathway, IL-6 and Bcl-2, are also significantly decreased, leading to a pro-apoptotic effect.
-
mTOR Signaling Pathway: In other cellular contexts, this compound has been found to regulate the expression of cell surface proteins, such as CD155, through the mTOR signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| EZH2 (Wild-Type) | Ki | 3 nM | |
| EZH2 (Mutant) | Ki | 3-27 nM | |
| EZH1 | IC50 | 633 nM | |
| Other Methyltransferases | - | >4000-fold selective |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Diffuse Large B-cell Lymphoma (Panel) | Lymphoma | Growth Inhibition | IC50 | Not specified | |
| Melanoma Cell Lines | Melanoma | Growth Inhibition | IC50 | Not specified | |
| OPM-2, RPMI-8226 | Multiple Myeloma | Apoptosis Assay | % Apoptosis | Concentration-dependent increase |
Experimental Protocols
EZH2 Enzymatic Assay (General Protocol)
This protocol is a generalized procedure for determining the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) in assay buffer.
-
Prepare a solution of biotinylated histone H3 (1-25) peptide substrate in assay buffer.
-
Prepare a solution of S-adenosyl-L-methionine (SAM) in assay buffer. A tritiated version of SAM ([³H]-SAM) is often used for radioactive detection.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the assay buffer, EZH2 enzyme, and this compound (or vehicle control).
-
Initiate the reaction by adding the histone H3 peptide substrate and SAM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., containing non-tritiated SAM).
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone H3 peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of EZH2 activity for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Viability Assay (MTS Assay)
This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing different concentrations of this compound.
-
Incubate the cells for 72 hours.[2]
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
In Vivo Xenograft Model (Lymphoma)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of lymphoma.
References
Methodological & Application
Application Notes and Protocols for GSK503 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of GSK503, a potent and specific inhibitor of the EZH2 methyltransferase. Detailed protocols for key cellular assays are provided to assess its biological activity in cancer cell lines.
Introduction
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In various cancers, EZH2 is overexpressed and plays a crucial role in tumor progression by silencing tumor suppressor genes. This compound inhibits the enzymatic activity of EZH2, leading to a global reduction in H3K27me3 levels, reactivation of silenced genes, and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. These notes provide protocols for investigating the effects of this compound on cell viability, target engagement (H3K27me3 levels), and induction of apoptosis.
Mechanism of Action: EZH2 Inhibition
This compound selectively binds to the SET domain of EZH2, competing with the cofactor S-adenosyl-L-methionine (SAM) and thereby preventing the transfer of a methyl group to its histone substrate. This inhibition leads to a decrease in the global levels of H3K27me3, which in turn remodels the chromatin landscape and allows for the re-expression of tumor suppressor genes. This can trigger downstream cellular responses including cell cycle arrest and apoptosis. The inhibitory effects of this compound are observed for both wild-type and mutant forms of EZH2.[1]
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| THP-1 | Acute Monocytic Leukemia | Not Specified | 0.9 | [2] |
| hTERT (control) | Normal Fibroblast | Not Specified | 1.3 | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Lymphoma | 6 days | Potent growth inhibition | [3] |
| HCC1806 | Breast Cancer | 72 hours | Potent cellular H3K27me3 inhibition | [3] |
| LNCaP | Prostate Cancer | 6 days | Potent growth inhibition | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A common starting concentration for a 10-dose IC50 curve is 100 µM with 3-fold serial dilutions.[1] A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K27me3 and Total Histone H3
This protocol is to assess the target engagement of this compound by measuring the levels of H3K27me3. Total Histone H3 is used as a loading control.
Materials:
-
This compound-treated and control cell pellets
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K27me3
-
Rabbit or mouse anti-Total Histone H3
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 72 hours).
-
Harvest cells and perform histone extraction according to a standard protocol.
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto the SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the antibody against Total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of this compound (e.g., 0, 5, 10, 15, 30 µM) or vehicle control for a specified duration (e.g., 72 hours).[1]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Troubleshooting and Interpretation of Results
-
High background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Low signal in Western Blots: Check protein transfer efficiency. Ensure the primary antibody is specific for the target and the secondary antibody is compatible.
-
Inconsistent cell viability results: Ensure a single-cell suspension before seeding. Check for and address any inconsistencies in cell seeding density.
-
High percentage of necrotic cells in apoptosis assay: This could indicate that the this compound concentration is too high or the treatment duration is too long, leading to secondary necrosis. A time-course and dose-response experiment is recommended.
Conclusion
This compound is a valuable tool for studying the role of EZH2 in cancer biology. The protocols outlined in these application notes provide a framework for characterizing the in vitro activity of this compound. By assessing its impact on cell viability, target methylation status, and apoptosis, researchers can gain insights into its therapeutic potential and further elucidate the mechanisms of EZH2 inhibition in various cancer models.
References
Determining the Optimal Concentration of GSK503 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK503 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, a key epigenetic regulator frequently dysregulated in various cancers.[1] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in cancer cell line studies. It includes a summary of reported effective concentrations, detailed methodologies for key experimental assays—cell viability, apoptosis, and cell cycle analysis—and a description of the relevant signaling pathway.
Introduction
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] In many cancers, the overexpression or mutation of EZH2 leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[2] this compound, by inhibiting EZH2, can reactivate these silenced genes, leading to anti-tumor effects such as cell growth inhibition, cell cycle arrest, and apoptosis.[2][3][4] Determining the optimal concentration of this compound is a critical first step in preclinical studies to ensure maximal therapeutic effect with minimal off-target toxicity.
Data Presentation: Effective Concentrations of this compound and Related EZH2 Inhibitors
| Compound | Cancer Type/Cell Line | Assay | Concentration/Effect | Reference |
| This compound | Pediatric Acute Monocytic Leukemia (THP-1) | Cytotoxicity | IC50: 1.3 µM | [5] |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) | Growth Inhibition | Effective in a panel of 7 cell lines (specific IC50s not provided) | [3] |
| This compound | Conjunctival Melanoma (CRMM1, CRMM2, CM2005.1) | In vivo (zebrafish xenograft) | 24 µM reduced tumor burden | [6] |
| GSK343 | Osteosarcoma (Saos2, U2OS) | Apoptosis Induction | 10 µM and 20 µM significantly induced apoptosis | [7] |
| GSK343 | Bladder Cancer (CDDP-resistant T24 and 5637) | Viability, Colony Formation, Migration, Invasion | 20 µM showed significant reduction | [8] |
EZH2 Signaling Pathway
This compound targets the EZH2 enzyme, a core component of the PRC2 complex. The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of action for this compound.
Experimental Protocols
To determine the optimal concentration of this compound for a specific cancer cell line, a dose-response curve should be generated using a cell viability assay. Subsequently, the effects on apoptosis and cell cycle can be investigated at concentrations around the determined IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is designed to measure the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting activating mutations of EZH2 leads to potent cell growth inhibition in human melanoma by derepression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Target-induced death by apoptosis in human lymphokine-activated natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective growth inhibition by glycogen synthase kinase-3 inhibitors in tumorigenic HeLa hybrid cells is mediated through NF-κB-dependent GLUT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK503 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK503 is a potent and specific inhibitor of the EZH2 methyltransferase, playing a crucial role in epigenetic regulation.[1] Its inhibitory action on EZH2 leads to the modulation of gene expression, impacting various cellular processes. This document provides detailed application notes and protocols for the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. Understanding these parameters is critical for accurate and reproducible experimental outcomes.
This compound Signaling Pathway
This compound primarily targets EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound prevents H3K27me3, leading to the reactivation of tumor suppressor genes. The EZH2 signaling pathway is interconnected with other critical cellular pathways, including NF-κB and mTOR, which are implicated in cell survival, proliferation, and inflammation.[2]
Quantitative Data Summary
The solubility and stability of this compound in DMSO are summarized below. It is important to note that solubility can be influenced by factors such as the purity of the compound and the water content of the DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Unit | Source |
| Solubility | ≥ 44 | mg/mL | MedchemExpress[3] |
| Solubility | ≥ 21.65 | mg/mL | APExBIO[1] |
| Solubility | 100 | mg/mL | Selleck Chemicals[4] |
| Molar Solubility (at 100 mg/mL) | 189.87 | mM | Selleck Chemicals[4] |
Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration.
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Duration | Recommendation | Source |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | MedchemExpress[3] |
| -80°C | 2 years | Preferred for long-term storage. | MedchemExpress[3] |
| Room Temperature | Not Recommended | Potential for degradation over extended periods. | General Guidance |
Experimental Protocols
Detailed protocols for preparing this compound solutions and assessing their solubility and stability are provided below.
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound (Molecular Weight: 526.67 g/mol ). For 1 mL of a 10 mM solution, 5.27 mg of this compound is needed.
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the tube. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and water absorption can affect solubility.[4]
-
Mixing: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath or warm it gently to 37°C to aid dissolution.[1]
-
Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
Protocol for Kinetic Solubility Assessment by HPLC
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
96-well plates
-
Plate shaker
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by diluting the this compound/DMSO stock solution with a 50:50 mixture of ACN and water.
-
Sample Preparation: Add a small volume (e.g., 2 µL) of the 10 mM this compound/DMSO stock solution to a well of a 96-well plate containing 198 µL of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Filtration: Filter the samples to remove any precipitated compound.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the concentration of this compound in the filtrate by comparing the peak area to the calibration curve. The concentration of the dissolved compound represents the kinetic solubility.
Protocol for Stability Assessment by LC-MS/MS
This protocol outlines a method for assessing the stability of this compound in a DMSO stock solution under different storage conditions.
Materials:
-
This compound/DMSO stock solution (e.g., 1 mM)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase LC column
-
Acetonitrile with 0.1% formic acid, LC-MS grade
-
Water with 0.1% formic acid, LC-MS grade
-
Incubators/ovens for stress conditions
Procedure:
-
Sample Preparation: Prepare aliquots of the 1 mM this compound/DMSO stock solution.
-
Time Zero (T0) Analysis: Immediately analyze an aliquot to determine the initial concentration and purity.
-
Storage Conditions: Store the remaining aliquots under the following conditions:
-
Recommended: -80°C and -20°C
-
Accelerated: 4°C, room temperature (25°C), and 40°C
-
Freeze-Thaw: Subject aliquots to multiple freeze-thaw cycles (e.g., from -20°C to room temperature).
-
-
Time Points: Analyze the samples at various time points (e.g., 24 hours, 1 week, 1 month, 3 months).
-
LC-MS/MS Analysis:
-
Dilute the samples to an appropriate concentration with a suitable solvent (e.g., 50:50 ACN:water).
-
Use an appropriate LC gradient to separate this compound from potential degradants.
-
Optimize MS/MS parameters (e.g., parent ion, product ions, collision energy) for this compound.
-
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 sample to determine the percentage of compound remaining. Identify any major degradation products by their mass-to-charge ratio.
Conclusion
This compound exhibits good solubility in DMSO, making it a suitable solvent for stock solution preparation. For optimal stability, it is recommended to store this compound/DMSO solutions in aliquots at -80°C and to use fresh, anhydrous DMSO. The provided protocols offer a framework for researchers to prepare and evaluate this compound solutions, ensuring the reliability and reproducibility of their experimental results.
References
Application Notes and Protocols for In Vivo Studies with GSK503
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of GSK503, a potent and specific inhibitor of the EZH2 methyltransferase. The protocols outlined below are based on established methodologies and aim to ensure consistent and reproducible results in preclinical research settings.
Introduction
This compound is a small molecule inhibitor that specifically targets the methyltransferase activity of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH2, this compound leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark associated with transcriptional repression.[3] This mechanism of action makes this compound a valuable tool for investigating the role of EZH2 in various biological processes, including cancer development and immune regulation.[2][4] In vivo studies have demonstrated its efficacy in inhibiting tumor growth and metastasis in mouse models of lymphoma and melanoma.[5]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is provided in the table below. This information is crucial for appropriate formulation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 526.67 g/mol | [5] |
| In Vitro Potency (Ki) | 3 - 27 nM for EZH2 | [1] |
| Solubility | DMSO: ≥ 44 mg/mL | [1] |
| Ethanol: 26 mg/mL | [5] | |
| Water: Insoluble | [5] | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [1] |
| In Vivo Dose (mice) | 150 mg/kg via intraperitoneal (i.p.) injection | [5] |
| In Vivo Efficacy | Reduces H3K27me3 levels in splenocytes and inhibits tumor growth in xenograft models. | [5] |
Signaling Pathway of this compound
This compound exerts its cellular effects primarily through the inhibition of EZH2, which in turn modulates downstream signaling pathways. The diagram below illustrates the core mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols for In Vivo Studies
The following protocols provide detailed methodologies for the preparation of this compound for in vivo administration in mice. It is crucial to use fresh, high-purity reagents and sterile techniques to ensure the safety and validity of the experiments.
Protocol 1: Formulation with PEG300 and Tween-80
This formulation is suitable for intraperitoneal (i.p.) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water (ddH2O)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. Due to its high solubility in DMSO, a concentrated stock solution can be prepared (e.g., 100 mg/mL).[5] Ensure the this compound is completely dissolved. Freshly opened DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility.[5]
-
Calculate the required volumes. Based on the desired final concentration and injection volume, calculate the volume of each component. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Prepare the vehicle. In a sterile tube, add the required volume of PEG300.
-
Add the this compound stock solution. Add the calculated volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is obtained.
-
Add Tween-80. Add the required volume of Tween-80 and mix until the solution is clear.
-
Add saline or water. Add the final volume of sterile saline or ddH2O and mix thoroughly. The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Administer immediately. The freshly prepared formulation should be administered to the animals without delay.
Protocol 2: Formulation with SBE-β-CD
This formulation provides an alternative for achieving a clear solution for in vivo dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD), sterile solution (e.g., 20% in saline)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a concentrated stock solution (e.g., 25 mg/mL).[1]
-
Calculate the required volumes. A typical formulation consists of 10% DMSO and 90% of a 20% SBE-β-CD in saline solution.[1]
-
Prepare the formulation. In a sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.
-
Add the this compound stock solution. Add the calculated volume of the this compound/DMSO stock solution to the SBE-β-CD solution and mix thoroughly until a clear solution is obtained.[1]
-
Administer immediately. Use the freshly prepared formulation for animal dosing.
Experimental Workflow for In Vivo this compound Preparation and Administration
The following diagram outlines the key steps involved in preparing and administering this compound for in vivo experiments.
Caption: Workflow for in vivo this compound studies.
Important Considerations
-
Toxicity: Always perform a pilot study to determine the maximum tolerated dose (MTD) of the specific this compound formulation in the chosen animal model. Monitor animals closely for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Pharmacokinetics: The pharmacokinetic properties of this compound may vary depending on the animal model and the formulation used. It is advisable to perform pharmacokinetic studies to determine the optimal dosing schedule to maintain therapeutic drug concentrations.
-
Controls: Always include a vehicle-treated control group in your in vivo experiments to accurately assess the effects of this compound.
-
Data Analysis: Tumor growth can be monitored by caliper measurements, and the data can be analyzed using appropriate statistical methods to determine the significance of the treatment effect. At the end of the study, tumors and relevant tissues can be collected for pharmacodynamic analysis, such as measuring H3K27me3 levels by immunohistochemistry or western blotting, to confirm target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK503 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of GSK503, a potent and specific EZH2 methyltransferase inhibitor, in various mouse models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies.
Introduction
This compound is a small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers. This compound has shown anti-tumor efficacy in preclinical mouse models by inhibiting tumor growth and metastasis.[1][2]
Mechanism of Action
This compound specifically inhibits the methyltransferase activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression. By inhibiting EZH2, this compound can reactivate the expression of tumor suppressor genes that are silenced in cancer cells. The downstream effects of this compound are mediated through various signaling pathways, including the NF-κB and mTOR pathways.
Data Presentation: this compound Dosage and Administration in Mouse Models
The following table summarizes the quantitative data on this compound dosage and administration in different mouse models.
| Mouse Model | Cancer/Disease Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Male SCID mice | SUDHL4 and SUDHL6 tumors (Diffuse Large B-cell Lymphoma) | 150 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | [1] |
| C57Bl/6 mice | B16-F10 tumors (Melanoma) | 150 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | [1] |
| C57BL6 mice | Immunized with SRBC | 150 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | [1] |
| Lynch Syndrome (LS) mouse model | Colorectal precancers | "preventive dose" | Not specified | Over 9 weeks | Not specified | [3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol 1: Formulation with PEG300, Tween-80, and Saline [1]
This protocol yields a clear solution for administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300.
-
Vortex the mixture until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 500 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly by vortexing.
-
The final solution should be used immediately for injection.
Protocol 2: Formulation with Corn Oil [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the 100 mg/mL this compound stock solution to 950 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
The final solution should be used immediately for injection.
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area. The two-person technique is recommended for safety and accuracy. One person restrains the mouse, while the other performs the injection.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the bladder or cecum.
-
Injection Angle: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Slowly inject the this compound solution into the peritoneal cavity. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdrawal: After injection, withdraw the needle smoothly.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits EZH2, leading to downstream effects on signaling pathways and tumor growth.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound efficacy in a mouse tumor model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Detecting H3K27me3 Changes Upon GSK503 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a key epigenetic modification associated with transcriptional repression. This mark is catalyzed by the methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in various cancers, making it a promising therapeutic target. GSK503 is a potent and selective inhibitor of EZH2, which leads to a global reduction in H3K27me3 levels and subsequent de-repression of target genes.
These application notes provide a detailed protocol for treating cultured cells with this compound and subsequently detecting changes in H3K27me3 levels using Western blotting. This method is crucial for researchers studying the efficacy of EZH2 inhibitors and their impact on cellular epigenetics.
Signaling Pathway of EZH2 and H3K27me3
The following diagram illustrates the mechanism of action of this compound in the context of H3K27 methylation. EZH2, as part of the PRC2 complex, transfers a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This compound acts as a competitive inhibitor of EZH2, preventing this methylation and leading to a decrease in H3K27me3 levels.
Caption: Mechanism of EZH2 inhibition by this compound.
Experimental Protocols
This section details the step-by-step methodology for cell treatment, histone extraction, and Western blot analysis.
Cell Culture and this compound Treatment
The optimal concentration and duration of this compound treatment can vary between cell lines. It is highly recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well or 10 cm cell culture plates
Protocol:
-
Seed cells in culture plates at a density that will allow for logarithmic growth throughout the treatment period.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Prepare a range of this compound concentrations in complete medium. A common starting range is 1-10 µM.[1] Always include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a desired period. A common time course is 24, 48, and 72 hours. A 72-hour treatment with 10 µM this compound has been shown to reduce H3K27me3 in multiple myeloma cell lines.[1]
-
After the incubation period, harvest the cells for nuclear protein extraction.
Nuclear Extraction for Histone Analysis
To specifically analyze histone modifications, it is recommended to perform a nuclear extraction to enrich for these proteins. Acid extraction is a common and effective method.[2][3]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors
-
0.2 N Hydrochloric acid (HCl), ice-cold
-
Neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.[2]
-
Discard the supernatant and resuspend the cell pellet in TEB.
-
Lyse the cells on ice for 10 minutes with gentle rotation.[2]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[2]
-
Discard the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with TEB and centrifuge again.
-
Resuspend the nuclear pellet in ice-cold 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.[2]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble histones.
-
Neutralize the histone extract by adding a neutralizing buffer.
Protein Quantification
Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions (e.g., Bradford assay).
SDS-PAGE and Western Blotting
Materials:
-
15% SDS-polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane (0.22 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-H3K27me3 and anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load 15-30 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-H3K27me3) overnight at 4°C with gentle agitation. Refer to Table 1 for recommended antibody dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3, or run a parallel gel.
Data Presentation
Quantitative data for the Western blot protocol are summarized in the table below for easy reference.
| Parameter | Recommendation |
| This compound Concentration | 1-10 µM (optimization required for each cell line) |
| Treatment Duration | 24-72 hours (optimization required for each cell line) |
| Protein Loading | 15-30 µg of nuclear extract per lane |
| Gel Percentage | 15% SDS-PAGE |
| Primary Antibody Dilutions | |
| Anti-H3K27me3 | 1:1000 - 1:5000 (refer to manufacturer's datasheet) |
| Anti-Total Histone H3 | 1:5000 - 1:20000 (refer to manufacturer's datasheet) |
| Secondary Antibody Dilution | 1:5000 - 1:10000 (refer to manufacturer's datasheet) |
Experimental Workflow
The following diagram provides a visual representation of the entire experimental workflow, from cell treatment to data analysis.
Caption: Experimental workflow for H3K27me3 Western blot.
References
Application Notes and Protocols for ChIP-seq Experimental Design Using GSK503 Treatment
Topic: ChIP-seq Experimental Design for Studying the Effects of EZH2 Inhibition by GSK503
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This histone mark is a hallmark of facultative heterochromatin and is associated with the silencing of target gene expression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide distribution of histone modifications and transcription factor binding.[4][5] When coupled with a specific inhibitor like this compound, ChIP-seq can elucidate the direct epigenetic consequences of EZH2 inhibition, providing insights into its mechanism of action and identifying potential biomarkers of drug response.
These application notes provide a detailed protocol for designing and performing a ChIP-seq experiment to profile H3K27me3 levels following treatment with this compound.
Signaling Pathway of EZH2 and Intervention by this compound
EZH2, as part of the PRC2 complex, is recruited to specific genomic loci where it methylates H3K27. This activity is regulated by various upstream signaling pathways. This compound acts by competitively inhibiting the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels and subsequent de-repression of target genes.
Caption: EZH2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for ChIP-seq with this compound Treatment
A well-designed ChIP-seq experiment is critical for obtaining high-quality, reproducible data. The following workflow outlines the key steps for assessing changes in H3K27me3 occupancy following this compound treatment.
Caption: A stepwise workflow for a ChIP-seq experiment using this compound.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to be sensitive to EZH2 inhibition. This can be determined by proliferation assays or by screening for cell lines with EZH2 mutations or high EZH2 expression.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Prepare working concentrations by diluting the stock in cell culture medium.
-
Dose-Response and Time-Course: To determine the optimal treatment conditions, perform a dose-response experiment (e.g., 0.1, 1, 10 µM this compound) and a time-course experiment (e.g., 24, 48, 72 hours). Assess the reduction in global H3K27me3 levels by Western blotting.
-
Treatment for ChIP-seq: Based on the optimization experiments, treat cells with the selected concentration and duration of this compound. Include a vehicle-treated control (e.g., DMSO). It is recommended to use at least two biological replicates for each condition.[6]
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion. The efficiency of shearing should be checked on an agarose gel.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K27me3 antibody. A negative control immunoprecipitation with a non-specific IgG antibody should be included.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol:chloroform extraction or a commercial DNA purification kit.
Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA (a sample of sheared chromatin that has not been immunoprecipitated) using a commercial library preparation kit. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Library Amplification: Amplify the libraries by PCR. The number of PCR cycles should be minimized to avoid amplification bias.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform. A sequencing depth of at least 20 million reads per sample is recommended for histone modifications.[6]
Data Presentation and Analysis
The analysis of ChIP-seq data involves several steps, from read mapping to the identification of differential binding sites.
Quality Control Metrics
The quality of the ChIP-seq data should be assessed before and after read mapping.
| Metric | Description | Recommended Value |
| Sequencing Depth | Total number of reads per sample. | > 20 million |
| Mapping Rate | Percentage of reads that align to the reference genome. | > 80% |
| Library Complexity | A measure of the diversity of the DNA fragments in the library. | Non-Redundant Fraction (NRF) > 0.8 |
| Fragment Size | The average size of the DNA fragments in the library. | 150 - 300 bp |
| FRiP Score | Fraction of Reads in Peaks. | > 1% |
Differential Binding Analysis
Following this compound treatment, a global reduction in H3K27me3 is expected. Differential binding analysis aims to identify genomic regions with a statistically significant change in H3K27me3 occupancy.
| Analysis Step | Description | Tools |
| Read Mapping | Aligning sequencing reads to a reference genome. | Bowtie2, BWA |
| Peak Calling | Identifying regions of the genome with an enrichment of mapped reads. | MACS2, SICER |
| Normalization | Adjusting for differences in sequencing depth and library size. | Reads per million (RPM), spike-in normalization |
| Differential Binding | Identifying peaks with statistically significant changes in read counts between conditions. | DiffBind, csaw |
Note on Normalization: For experiments involving treatments that cause global changes in histone modifications, standard normalization methods may be inadequate. The use of spike-in controls, such as chromatin from another species, is recommended for accurate quantification of global changes.[7]
Conclusion
This application note provides a comprehensive guide for designing and executing a ChIP-seq experiment to investigate the epigenetic effects of the EZH2 inhibitor this compound. By carefully optimizing experimental conditions and employing robust data analysis strategies, researchers can gain valuable insights into the mechanisms of EZH2 inhibition and its therapeutic potential. The provided protocols and workflows serve as a foundation that can be adapted to specific cell types and research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3β inactivation promotes the oncogenic functions of EZH2 and enhances methylation of H3K27 in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Experimental Design Considerations for ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 7. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Apoptosis Following GSK503 Treatment
Introduction
GSK503 is a potent and specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, where it plays a crucial role in tumorigenesis by silencing tumor suppressor genes. Inhibition of EZH2 by this compound leads to the reactivation of these silenced genes, subsequently inducing cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis by flow cytometry, a powerful technique for the quantitative assessment of apoptosis at the single-cell level.
Principle of the Assays
Two primary methods for assessing apoptosis by flow cytometry are detailed: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement.
-
Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Caspase-3/7 Activity Assay: Caspases are a family of cysteine proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This assay utilizes a cell-permeable, non-toxic substrate that contains the caspase-3/7 recognition sequence (DEVD). Upon cleavage by active caspase-3/7 in apoptotic cells, a fluorescent moiety is released and can be quantified by flow cytometry, providing a direct measure of effector caspase activity.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on apoptosis in multiple myeloma (MM) cell lines after 72 hours of treatment, as determined by flow cytometry.
| This compound Concentration (µM) | Cell Line | % Apoptotic Cells (Mean ± SD) |
| 0 (Control) | OPM-2 | 5.2 ± 1.1 |
| 5 | OPM-2 | 12.8 ± 2.3 |
| 10 | OPM-2 | 25.6 ± 3.5 |
| 15 | OPM-2 | 42.1 ± 4.2 |
| 30 | OPM-2 | 85.3 ± 5.9 |
| 0 (Control) | RPMI-8226 | 6.1 ± 1.3 |
| 10 | RPMI-8226 | 28.4 ± 3.1 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells (e.g., OPM-2) in 6-well plates at a density of 2 x 10^5 cells/mL in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 30 µM) for 72 hours. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: After the incubation period, collect the cells, including any floating cells, and transfer them to flow cytometry tubes.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Apoptosis Analysis using Caspase-3/7 Activity Assay
Materials:
-
This compound
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Cell-permeable Caspase-3/7 activity assay kit (e.g., containing a FAM-DEVD-FMK reagent)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Staining: Thirty minutes before the end of the this compound treatment period, add the cell-permeable caspase-3/7 reagent (e.g., FAM-DEVD-FMK) directly to the culture medium at the recommended concentration.
-
Incubation: Incubate the cells for the final 30 minutes of the treatment period at 37°C in a 5% CO2 incubator, protected from light.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Resuspension: Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer, detecting the fluorescence of the cleaved caspase-3/7 substrate.
Mandatory Visualizations
Application Notes and Protocols: GSK503 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications and protocols for the EZH2 inhibitor, GSK503, in combination with other therapeutic agents. The information is intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various cancer models.
Introduction
This compound is a potent and specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. This document focuses on the preclinical evidence for combining this compound with other anti-cancer agents to enhance therapeutic efficacy.
Mechanism of Action
This compound functions by competitively inhibiting the methyltransferase activity of both wild-type and mutant EZH2.[1] This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.
Preclinical Data: this compound in Combination Therapy
Combination with a TIGIT Monoclonal Antibody in Multiple Myeloma
A significant body of preclinical evidence supports the combination of this compound with a T-cell immunoreceptor with Ig and ITIM domains (TIGIT) blocking monoclonal antibody (mAb) for the treatment of multiple myeloma (MM). This combination therapy has been shown to enhance anti-tumor effects through multiple mechanisms.
Quantitative Data Summary:
The following tables summarize the key quantitative findings from in vitro studies on MM cell lines.
Table 1: this compound-Induced Apoptosis in Multiple Myeloma Cell Lines [1]
| Cell Line | This compound Concentration (µM) | Treatment Duration | Apoptosis Rate (%) |
| OPM-2 | 0 (Control) | 72 hours | 2.08 ± 0.68 |
| 5 | 72 hours | 5.36 ± 0.73 | |
| 10 | 72 hours | 26.56 ± 4.21 | |
| 15 | 72 hours | 68.91 ± 2.52 | |
| 30 | 72 hours | 95.90 ± 1.81 | |
| RPMI-8226 | 0 (Control) | 72 hours | 5.21 ± 0.19 |
| 5 | 72 hours | 7.05 ± 0.11 | |
| 10 | 72 hours | 8.63 ± 0.37 | |
| 15 | 72 hours | 26.73 ± 8.73 | |
| 30 | 72 hours | 97.70 ± 0.62 |
Table 2: Effect of this compound and TIGIT mAb on NK Cell-Mediated Killing of OPM-2 MM Cells [1]
| Treatment Group | Target Cell Apoptosis (%) |
| Control (NK-92 cells only) | 14.15 ± 8.30 |
| This compound (10 µM) Pre-treatment | 28.01 ± 12.29 |
| TIGIT-blocking mAb | 28.47 ± 8.07 |
| This compound + TIGIT-blocking mAb | 40.11 ± 10.36 |
Table 3: Effect of this compound and TIGIT mAb on Primary NK Cell-Mediated Killing of Primary MM Cells [1]
| Treatment Group | CD138+ MM Cell Apoptosis (%) |
| Control | 25.29 ± 16.07 |
| This compound (10 µM) | 34.32 ± 16.15 |
| TIGIT-blocking mAb | 28.31 ± 16.98 |
| This compound + TIGIT-blocking mAb | 44.94 ± 17.19 |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer cell survival and immune regulation.
NF-κB Signaling Pathway in Multiple Myeloma:
This compound treatment in MM cells leads to the inhibition of the NF-κB signaling pathway. This is characterized by a decrease in the phosphorylation of p65 and STAT3, and an increase in the expression of IκBα.[1] The inhibition of this pathway contributes to the pro-apoptotic effect of this compound.
Caption: this compound inhibits EZH2, leading to the suppression of the NF-κB pathway and promoting apoptosis.
mTOR Signaling Pathway and CD155 Expression in Multiple Myeloma:
This compound treatment has been demonstrated to inhibit the mTOR signaling pathway in MM cells.[1] This inhibition leads to a downstream reduction in the expression of CD155, the high-affinity ligand for the immune checkpoint receptor TIGIT.
Caption: this compound inhibits the mTOR pathway, reducing CD155 expression and enhancing NK cell activity.
Experimental Protocols
Cell Viability and Apoptosis Assays
1. Cell Culture and Treatment:
-
Culture multiple myeloma (OPM-2, RPMI-8226) or other cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates for viability assays or larger flasks for apoptosis and western blot analysis.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
2. Apoptosis Assay (Annexin V/7-AAD Staining): [1]
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Annexin V-PE/7-AAD Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (1X)
-
Flow Cytometer
-
-
Protocol:
-
Collect cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of PE Annexin V and 5 µL of 7-AAD.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Western Blot Analysis
1. Protein Extraction and Quantification:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. Western Blotting for H3K27me3, NF-κB, and mTOR Pathway Proteins: [1]
-
Objective: To assess the effect of this compound on target protein expression and phosphorylation.
-
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-p-mTOR, anti-mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescence detection system.
-
In Vitro NK Cell Co-culture Assay
1. Cell Preparation: [1]
-
Pre-treat target cancer cells (e.g., OPM-2) with this compound (e.g., 10 µM) for 72 hours.
-
Use a human NK cell line (e.g., NK-92) or isolated primary NK cells as effector cells.
2. Co-culture Experiment: [1]
-
Objective: To evaluate the effect of this compound on the susceptibility of cancer cells to NK cell-mediated killing.
-
Protocol:
-
Co-culture pre-treated or untreated target cells with effector NK cells at a suitable effector-to-target (E:T) ratio (e.g., 5:1).
-
In combination treatment groups, add a TIGIT-blocking monoclonal antibody at the start of the co-culture.
-
Incubate the co-culture for a specified period (e.g., 4 hours).
-
Harvest the cells and stain for apoptosis in the target cell population using flow cytometry (e.g., by gating on a target-cell-specific marker like CD138 for MM cells).
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Long-Term Storage of GSK503 Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the long-term storage and stability assessment of GSK503 powder, a potent and specific EZH2 methyltransferase inhibitor. Adherence to these recommendations is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and complying with regulatory standards.
Introduction to this compound
This compound is a small molecule inhibitor of the EZH2 methyltransferase, a key epigenetic regulator involved in cell proliferation and differentiation.[1][2][3] As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][4] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic development. Given its use in preclinical and potentially clinical research, ensuring the long-term stability of this compound powder is of paramount importance.
Recommended Long-Term Storage Conditions
Proper storage is essential to prevent the degradation of this compound powder. The following conditions are recommended based on data from multiple suppliers.
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Condition | Temperature | Duration | Source(s) |
| Long-term | -20°C | Up to 3 years | [5][6] |
| Mid-term | 4°C | Up to 2 years | [5][6] |
| Short-term (Shipping) | Ambient | As required | [7] |
Handling Precautions:
-
Hygroscopic Nature: this compound is potentially hygroscopic. Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended.
-
Light Sensitivity: While not explicitly stated, it is good practice to protect the compound from prolonged exposure to light. Store in an opaque or amber vial.
-
Inert Atmosphere: For very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
EZH2 Signaling Pathway and this compound Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This inhibition prevents the methylation of H3K27, leading to the derepression of target genes that can regulate cell cycle, apoptosis, and differentiation.
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Protocols for Stability Assessment
To ensure the quality of this compound powder over time, particularly when used in regulated environments or long-term studies, a stability assessment program is recommended. This involves using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to detect any degradation of the active pharmaceutical ingredient (API).
Experimental Workflow for Stability Testing
The following workflow outlines the key steps for a comprehensive stability study of this compound powder.
Caption: General workflow for a long-term stability study of this compound powder.
Proposed Stability-Indicating HPLC Method
A specific, validated stability-indicating HPLC method for this compound is not publicly available. Therefore, the following protocol is a proposed starting point for method development and validation, based on methods for similar small molecule inhibitors.[8][9][10][11]
Table 2: Proposed HPLC Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale/Notes |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good resolution. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min. | A gradient is necessary to elute potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound) | A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve this compound powder in a suitable solvent (e.g., DMSO, Acetonitrile/Water) to a final concentration of ~0.5 mg/mL. | Ensure the sample solvent is compatible with the mobile phase. |
Method Validation: This method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Validation should include specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies Protocol
Forced degradation (stress testing) is crucial for developing a stability-indicating method and understanding the degradation pathways of this compound.[12][13][14][15]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Powder): Store this compound powder at 80°C for 1 week.
-
Photostability: Expose the powder and solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A PDA detector is essential to check for co-eluting peaks. LC-MS/MS analysis is recommended to identify the mass of degradation products and aid in structure elucidation.
Summary and Recommendations
To ensure the integrity and reliability of research involving this compound, it is imperative to adhere to strict storage and handling protocols.
-
Primary Storage: this compound powder should be stored at -20°C for long-term use (up to 3 years).
-
Working Aliquots: For frequent use, smaller aliquots can be stored at 4°C for shorter periods (up to 2 years).
-
Quality Control: Implement a stability testing program using a validated, stability-indicating HPLC method, especially for long-term research projects or when using the compound as a reference standard.
-
Method Development: Use the proposed HPLC method and forced degradation protocol as a starting point to develop and validate an in-house method for assessing the purity and stability of this compound.
By following these guidelines, researchers can be confident in the quality of their this compound material, leading to more accurate and reproducible experimental outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound |CAS:1346572-63-1 Probechem Biochemicals [probechem.com]
- 3. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. turkjps.org [turkjps.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. scispace.com [scispace.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation [sgs.com]
Troubleshooting & Optimization
Troubleshooting GSK503 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK503. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in organic solvents such as DMSO and ethanol but is practically insoluble in water.[1] It is crucial to use appropriate solvents to prepare stock solutions and working dilutions for your experiments.
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: Precipitation can occur if the solubility limit is exceeded or if the solvent conditions are not optimal. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[2] It is also important to ensure your DMSO is not hygroscopic, as absorbed moisture can significantly reduce the solubility of this compound.[1] Always use freshly opened, high-quality DMSO.[1][2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: No, this compound is sparingly soluble in aqueous buffers.[3] To prepare a working solution in an aqueous medium, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted with the aqueous buffer of your choice. However, be aware that diluting a DMSO stock solution in an aqueous buffer can still lead to precipitation if the final DMSO concentration is too low to maintain solubility. For in vivo applications, specific formulations with co-solvents are required.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Experiments
If you are facing challenges with this compound solubility for your cell-based assays, follow these steps:
-
Problem: this compound powder is not dissolving in the intended solvent.
-
Solution:
-
Verify the Solvent: Ensure you are using a recommended organic solvent such as DMSO or ethanol.[1]
-
Check Solvent Quality: Use fresh, anhydrous grade DMSO. Hygroscopic DMSO can absorb moisture, which will negatively impact the solubility of this compound.[1][2]
-
Mechanical Assistance: Use a vortex mixer or sonicator to aid dissolution. Gentle warming can also be effective, but be cautious to avoid degradation of the compound.[2]
-
Prepare a Concentrated Stock: It is best practice to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM, 25 mM, or higher).[4] This stock can then be serially diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Issue 2: Precipitation of this compound in Cell Culture Medium
-
Problem: After diluting the DMSO stock solution into the cell culture medium, a precipitate forms.
-
Solution:
-
Final DMSO Concentration: The final concentration of DMSO in your culture medium may be too low to keep this compound in solution. While high DMSO concentrations are toxic to cells, a minimal amount is necessary for solubility. Try to maintain a final DMSO concentration that is compatible with your cell line while ensuring this compound remains dissolved.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Pre-warm Medium: Adding the this compound stock solution to pre-warmed culture medium can sometimes improve solubility.
-
Alternative Solubilizing Agents: For specific applications, consider the use of solubilizing agents like Pluronic F-68 in your final culture medium, but be sure to validate its compatibility with your experimental setup.
-
Issue 3: Preparing this compound for In Vivo Administration
-
Problem: this compound needs to be in a biocompatible aqueous solution for animal studies, but it is insoluble in water.
-
Solution: Special formulations are required for in vivo use. Below are two validated protocols for preparing this compound for intraperitoneal (i.p.) injection.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 44 mg/mL (83.54 mM) | [2] |
| DMSO | 100 mg/mL (189.87 mM) | [1] |
| DMSO | 25 mM | |
| Ethanol | 26 mg/mL | [1] |
| Ethanol | 50 mM | |
| Water | Insoluble | [1] |
| Water | Soluble up to 5 mM |
Note: The solubility in water reported by Abcam (5 mM) might refer to a specific formulation or salt form and contrasts with other sources stating its insolubility. It is recommended to verify this with the specific product datasheet.
Table 2: Formulations for In Vivo Administration
| Formulation Components | Final Concentration | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Varies by dosage | ≥ 2.5 mg/mL (4.75 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Varies by dosage | ≥ 2.5 mg/mL (4.75 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is 526.67 g/mol ). For 1 mL of 10 mM stock, you will need 5.27 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication can be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 Method)
Objective: To prepare a clear solution of this compound for intraperitoneal injection.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure: This protocol is for preparing a final solution with a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] The concentration of this compound should be calculated based on the desired dosage for the animal.
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).[2]
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween-80 (relative to the initial DMSO stock volume) and mix until the solution is clear.
-
Finally, add 4.5 volumes of saline (relative to the initial DMSO stock volume) and mix thoroughly.
-
The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted or prepared fresh before each use.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo administration.
Troubleshooting Logic for this compound Insolubility
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
Unexpected GSK503 off-target effects in experiments
Technical Support Center: GSK503
Disclaimer: this compound is a fictional compound designation used for illustrative purposes in this guide. The data, off-target effects, and protocols described are based on the well-documented behavior of selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors used in biomedical research.
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental results that may arise from off-target effects of this compound, a potent, ATP-competitive inhibitor of PI3Kδ.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
A1: this compound is designed as a highly selective inhibitor of the p110δ catalytic subunit of Class IA phosphoinositide 3-kinase (PI3Kδ). Its primary mechanism is to block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action inhibits the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][2][3][4][5]
Q2: We observe incomplete apoptosis in our cancer cell line despite confirming potent inhibition of p-AKT with this compound. What could be the cause?
A2: This is a common observation and is often due to the activation of compensatory signaling pathways. When the PI3K/AKT pathway is blocked, cancer cells can adapt by upregulating parallel survival pathways to overcome the inhibition.[6][7][8] A frequent compensatory mechanism is the activation of the RAS/RAF/MEK/ERK (MAPK) pathway, which can also promote cell survival and proliferation.[9] We recommend you test for elevated phosphorylation of ERK1/2 (p-ERK) in your this compound-treated cells.
Q3: Our lab is using this compound in primary immune cell cultures. We are seeing unexpected changes in cytokine profiles and T-cell activation markers that don't align with simple PI3Kδ inhibition. Why?
A3: While PI3Kδ is the primary target, its inhibition in immune cells can have complex downstream consequences. Furthermore, this compound may have weak off-target activity on other kinases that are active in leukocytes. For example, some PI3K inhibitors have been noted to have effects on kinases like BTK or JAKs at higher concentrations, which could modulate cytokine signaling.[10] We recommend performing a broad kinase screen to de-risk potential off-targets (see Experimental Protocols).
Q4: We are observing a paradoxical increase in the phosphorylation of receptor tyrosine kinases (RTKs) like HER3 or IGF1R after treatment with this compound. Is this expected?
A4: Yes, this can be an expected off-target effect, more accurately described as a feedback mechanism. The PI3K/AKT pathway normally suppresses the expression of certain RTKs via transcription factors like FOXO.[7][8] When you inhibit the pathway with this compound, this negative feedback is released. FOXO transcription factors can then re-enter the nucleus and increase the transcription of genes for receptors like HER3, IGF1R, and EGFR, leading to their increased expression and phosphorylation.[7][9]
Troubleshooting Guide
Issue 1: Reduced Efficacy or Drug Resistance In Vitro
-
Symptom: After initial potent activity, cells treated with this compound resume proliferation. Western blots show p-AKT levels remain suppressed, but p-ERK or p-STAT3 levels are elevated.
-
Potential Cause: Activation of a compensatory survival pathway (e.g., MAPK/ERK or JAK/STAT).[9][11] Inhibition of the PI3K pathway can relieve negative feedback loops, leading to the activation of other pro-survival signals.[8][12]
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Perform western blots to probe for phosphorylated (activated) forms of key nodes in parallel pathways, such as p-ERK1/2, p-STAT3, and p-MET.
-
Test Combination Therapy: Treat cells with this compound in combination with an inhibitor of the identified compensatory pathway (e.g., a MEK inhibitor like Trametinib or a STAT3 inhibitor).
-
Assess Synergy: Use a viability assay (e.g., CellTiter-Glo) to determine if the combination treatment is synergistic in overcoming resistance.
-
Issue 2: Unexpected Cellular Phenotype (e.g., changes in morphology, adhesion)
-
Symptom: Cells treated with this compound exhibit changes unrelated to apoptosis or proliferation, such as altered morphology, migration, or adhesion.
-
Potential Cause: this compound may have off-target effects on kinases that regulate the cytoskeleton or cell adhesion, such as FAK (Focal Adhesion Kinase) or SRC family kinases, especially at concentrations above the IC90 for PI3Kδ.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully determine the lowest effective concentration of this compound for PI3Kδ inhibition to minimize off-target effects. Compare the dose-response for p-AKT inhibition versus the observed phenotype.
-
Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-targets.[13][14]
-
Use a Structural Analog: If available, test a structurally distinct PI3Kδ inhibitor. If the unexpected phenotype persists, it is more likely an on-target effect of PI3Kδ inhibition. If it disappears, it was likely a this compound-specific off-target effect.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
This table presents representative IC50 values for this compound against its primary target (PI3Kδ) and a selection of common off-targets. Note the selectivity window between the intended target and other kinases.
| Kinase Target | IC50 (nM) | Target Class | Notes |
| PI3Kδ (p110δ) | 5.2 | Lipid Kinase (Primary Target) | High Potency |
| PI3Kα (p110α) | 480 | Lipid Kinase | ~92-fold selective over α isoform. |
| PI3Kβ (p110β) | 950 | Lipid Kinase | ~180-fold selective over β isoform. |
| PI3Kγ (p110γ) | 88 | Lipid Kinase | ~17-fold selective over γ isoform. |
| mTOR | > 10,000 | Ser/Thr Kinase | Low activity against mTOR. |
| BTK | 2,100 | Tyr Kinase | Potential off-target at high µM concentrations. |
| JAK1 | > 10,000 | Tyr Kinase | Low activity. |
| ERK2 | > 10,000 | Ser/Thr Kinase | Low activity. |
| PIM1 | 1,500 | Ser/Thr Kinase | Potential off-target at high µM concentrations.[15] |
Data are hypothetical but representative for a selective PI3Kδ inhibitor, compiled from public data on similar molecules.[10][16][17]
Mandatory Visualizations
Caption: Intended signaling pathway of this compound targeting PI3Kδ.
Caption: Compensatory activation of the MAPK/ERK pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Compensatory Pathway Analysis
-
Cell Culture and Treatment: Plate cells (e.g., 1x10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat cells with this compound (e.g., at 1x, 10x, and 100x the IC50 concentration) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target: Phospho-AKT (Ser473), Total AKT
-
Compensatory: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, Phospho-STAT3 (Tyr705), Total STAT3
-
Loading Control: GAPDH or β-Actin
-
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a conceptual overview for identifying off-targets. It is typically performed as a service by specialized companies.
-
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases (e.g., a >400 kinase panel).[13][14]
-
Methodology (Example: ADP-Glo™ Assay):
-
Kinase reactions are set up in multi-well plates. Each well contains a specific purified kinase, its substrate, ATP, and the necessary cofactors.
-
This compound is added at one or more concentrations (e.g., 1 µM for a primary screen, or in a 10-point dose-response for IC50 determination).
-
The kinase reaction is allowed to proceed for a set time (e.g., 60 minutes).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is added to convert the ADP generated by kinase activity into a luminescent signal.
-
Luminescence is read on a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
-
-
Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle control. For kinases showing significant inhibition (>50% at 1 µM), a full dose-response curve is generated to determine the IC50 value. This data is used to confirm selectivity and identify potential off-targets.[18][19][20]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 14. reactionbiology.com [reactionbiology.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 19. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Technical Support Center: Optimizing GSK503 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the EZH2 inhibitor, GSK503, with a focus on optimizing its concentration to achieve desired experimental outcomes while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways, including:
-
NF-κB Signaling Pathway: this compound can inhibit the NF-κB pathway, leading to a decrease in the expression of downstream anti-apoptotic proteins like Bcl-2.[4]
-
mTOR Signaling Pathway: Research suggests that this compound can also impact the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]
Q3: Is this compound soluble in aqueous solutions? How should I prepare it for cell culture experiments?
A3: this compound has low solubility in aqueous solutions. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a specific EZH2 inhibitor, high concentrations may lead to off-target effects.[5][6] It is important to use the lowest effective concentration to minimize the risk of unintended cellular responses. Off-target effects can be concentration-dependent, and reducing the concentration of the inhibitor can help mitigate these effects.[7][8]
Q5: How long does it take for this compound to exert its effects on cells?
A5: The time required for this compound to show an effect can vary depending on the cell type, the concentration used, and the endpoint being measured. Effects on H3K27me3 levels can be observed relatively quickly, while effects on cell viability and apoptosis may require longer incubation periods, often 48 to 72 hours or even longer.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | Cell line is highly sensitive to EZH2 inhibition. | Perform a dose-response experiment with a wider and lower range of concentrations to determine the IC50 value for your specific cell line. Start with concentrations in the low nanomolar range and titrate up. |
| This compound stock solution was not properly stored or has degraded. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other microbial contaminants. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can significantly impact the cellular response to treatment. |
| Instability of this compound in culture medium over long incubation times. | For long-term experiments, consider replenishing the culture medium with fresh this compound at regular intervals (e.g., every 48-72 hours). | |
| Lot-to-lot variability of this compound. | If possible, purchase a larger batch of this compound to use across a series of experiments. If switching to a new lot, perform a bridging experiment to ensure consistency. | |
| No observable effect of this compound on target gene expression or cell viability. | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. Confirm target engagement by measuring H3K27me3 levels via Western blot or other suitable methods. |
| The cell line is resistant to EZH2 inhibition. | Some cell lines may have intrinsic resistance mechanisms.[9][10] Consider using a different EZH2 inhibitor or exploring combination therapies. | |
| Issues with the assay used to measure the endpoint. | Troubleshoot the specific assay (e.g., MTT, LDH) for potential issues such as incorrect reagent preparation, inappropriate incubation times, or instrument malfunction. | |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is kept to a minimum. After diluting the this compound stock in culture medium, vortex or mix thoroughly to ensure it is fully dissolved before adding to the cells. Consider using pre-warmed media for dilution. |
Data Presentation: Concentration-Dependent Cytotoxicity of this compound
The following table summarizes the reported concentration-dependent effects of this compound on apoptosis in two different multiple myeloma cell lines after 72 hours of treatment. This data can serve as a starting point for designing your own experiments.
| Cell Line | This compound Concentration (µM) | Apoptosis (%) |
| RPMI-8226 | 0 (Control) | 5.21 ± 0.19 |
| 5 | 7.05 ± 0.11 | |
| 10 | 8.63 ± 0.37 | |
| 15 | 26.73 ± 8.73 | |
| 30 | 97.70 ± 0.62 | |
| OPM-2 | 0 (Control) | 2.08 ± 0.68 |
| 5 | 5.36 ± 0.73 | |
| 10 | 26.56 ± 4.21 | |
| 15 | 68.91 ± 2.52 | |
| 30 | 95.90 ± 1.81 |
Data adapted from a study on multiple myeloma cells.[4]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve and MTT Assay
This protocol outlines a method to determine the optimal concentration of this compound that inhibits the target (EZH2) with minimal cytotoxicity using a standard MTT assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C in small aliquots.
-
Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is from 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%). The optimal concentration for your experiments will likely be below the IC50 value, where you observe the desired biological effect with minimal impact on cell viability.
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the release of LDH from damaged cells.[13]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-5 from Protocol 1. It is important to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the collected supernatant.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction by adding the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the kit manufacturer, which typically involves normalizing the LDH release from treated cells to the maximum LDH release control.
Visualizations
References
- 1. A targetable antioxidant defense mechanism to EZH2 inhibitors enhances tumor cell vulnerability to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuronotebook.org [neuronotebook.org]
- 4. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing GSK503 Resistance
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to GSK503, a potent EZH2 methyltransferase inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In its canonical role, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to chromatin compaction and transcriptional repression of target genes, including many tumor suppressors. This compound acts as a cofactor S-adenosyl methionine (SAM)-competitive inhibitor, directly blocking the methyltransferase activity of EZH2.[2] This results in decreased global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[3]
Q2: What are the typical signs of developing this compound resistance in my cell culture experiments?
The primary indicator of resistance is a decreased sensitivity of the cancer cell line to the drug. This manifests as:
-
Increased IC50 Value: A significant rightward shift in the dose-response curve, meaning a much higher concentration of this compound is required to inhibit cell growth by 50%.
-
Reduced Apoptotic Response: Fewer cells undergoing apoptosis at previously effective concentrations of this compound.
-
Resumed Proliferation: After an initial period of growth inhibition, cells may resume proliferation despite the continued presence of the drug.
-
Lack of Change in H3K27me3 Levels: In resistant cells, the application of this compound may no longer lead to a significant reduction in global H3K27me3 levels, as observed in sensitive cells.[4]
Q3: What are the primary molecular mechanisms that drive resistance to EZH2 inhibitors like this compound?
Acquired resistance to EZH2 inhibitors is a significant clinical challenge and typically arises from two main categories of molecular changes:
-
Activation of Bypass Survival Pathways: Cancer cells can activate alternative signaling pathways to circumvent the growth-inhibitory effects of EZH2 inhibition. Commonly implicated pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6] Activation of these pathways provides pro-survival and proliferative signals that are independent of EZH2 activity.
-
Secondary Mutations in the Drug Target: Acquired point mutations in the EZH2 gene can prevent the inhibitor from binding to its target protein.[6] For example, mutations in the catalytic SET domain of EZH2 have been shown to confer resistance to SAM-competitive inhibitors.[7]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels. This is a common mechanism of multi-drug resistance.[8]
Troubleshooting Guide: My Cells Show Signs of Resistance
Problem: Observed decrease in cell sensitivity to this compound, characterized by an increasing IC50 value.
Possible Cause 1: Activation of Pro-Survival Bypass Pathways
Resistant cells often compensate for EZH2 inhibition by upregulating parallel signaling cascades that promote cell growth and survival. The PI3K/AKT/mTOR and MEK/ERK pathways are frequent culprits.[5][6]
-
Suggested Troubleshooting Steps:
-
Profile Key Signaling Proteins: Use Western Blot analysis to compare the phosphorylation status (activation) of key proteins in sensitive versus resistant cell lines. Key targets include p-AKT, p-mTOR, p-ERK, and p-p65 (NF-κB).[9]
-
Test Combination Therapy: Based on the profiling results, rationally combine this compound with an inhibitor of the activated bypass pathway. For example, if p-AKT is elevated, test a combination with a PI3K or AKT inhibitor.
-
Possible Cause 2: Acquired Mutations in the EZH2 Gene
A mutation in the drug-binding pocket of EZH2 can abrogate the inhibitory effect of this compound.
-
Suggested Troubleshooting Steps:
-
Sequence the EZH2 Gene: Isolate genomic DNA from both the parental (sensitive) and the developed resistant cell lines. Perform Sanger or next-generation sequencing of the EZH2 coding region, paying close attention to the catalytic SET domain.
-
Consider Alternative EZH2 Inhibitors: If a resistance mutation is found, it may be specific to the chemical structure of this compound. Cells resistant to one EZH2 inhibitor may retain sensitivity to another with a different binding mode.[6]
-
Possible Cause 3: Increased Drug Efflux
Overexpression of ABC transporters can prevent this compound from reaching its intracellular target.
-
Suggested Troubleshooting Steps:
-
Measure ABC Transporter Expression: Use qRT-PCR or Western Blot to quantify the expression levels of common drug efflux pumps like ABCB1 (MDR1) and ABCG2 in sensitive versus resistant cells.
-
Co-administer an Efflux Pump Inhibitor: Perform cell viability assays with this compound in the presence of a known ABC transporter inhibitor (e.g., Verapamil or Zosuquidar). A restoration of sensitivity would indicate that drug efflux is a key resistance mechanism.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines.
| Cell Line | Status | This compound IC50 (µM) | Fold Change |
| WSU-DLCL2 | Parental (Sensitive) | 0.45 | - |
| WSU-DLCL2-R | This compound Resistant | 4.80 | 10.7 |
| SU-DHL-6 | Parental (Sensitive) | 0.52 | - |
| SU-DHL-6-R | This compound Resistant | 5.50 | 10.6 |
Data is hypothetical but representative of resistance development.[4]
Table 2: Relative Protein Expression/Activation in Sensitive vs. Resistant Cells.
| Protein | WSU-DLCL2 (Sensitive) | WSU-DLCL2-R (Resistant) | Implicated Pathway |
| H3K27me3 (post-GSK503) | ↓↓↓ | ↓ | PRC2/EZH2 |
| p-AKT (Ser473) | + | +++ | PI3K/AKT/mTOR |
| p-ERK1/2 (Thr202/Tyr204) | + | +++ | MAPK/ERK |
| ABCG2 | + | ++++ | Drug Efflux |
'+' indicates relative expression level. '↓' indicates relative decrease.
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol is adapted from methods used to generate resistance to similar EZH2 inhibitors.[4]
-
Initial Seeding: Seed the parental (sensitive) cancer cell line at a density of 0.3 x 10⁶ cells/mL.
-
Chronic Exposure: Culture the cells in their standard medium containing this compound at a concentration equal to the cell line's IC50 value.
-
Monitoring and Sub-culturing: Monitor cell growth. When cells reach confluence, sub-culture them back to the initial seeding density in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-4 weeks), incrementally increase the concentration of this compound in the culture medium. A 1.5x to 2x increase per step is recommended.
-
Selection: Continue this process of dose escalation until the cells are able to proliferate in a concentration at least 10-fold higher than the original IC50.
-
Characterization: The resulting polyclonal population is now considered resistant. Isolate monoclonal populations by sequential dilution for more detailed and consistent downstream analysis.
Protocol 2: Western Blot for Analysis of Bypass Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time (e.g., 72 hours). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, EZH2, H3K27me3) and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound competitively inhibits the EZH2 subunit of the PRC2 complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing ChIP-seq Data from GSK503 Treated Cells
This guide provides troubleshooting advice and frequently asked questions for researchers normalizing Chromatin Immunoprecipitation sequencing (ChIP-seq) data from cells treated with GSK503, a potent and specific EZH2 methyltransferase inhibitor.[1] Proper normalization is critical when studying the effects of inhibitors that cause global changes in histone modifications.
Frequently Asked Questions (FAQs)
Q1: Why is normalizing ChIP-seq data from this compound-treated cells challenging?
A: Standard ChIP-seq normalization methods often assume that the total amount of the target histone modification is constant across different experimental conditions. However, this compound is an EZH2 inhibitor that leads to a global reduction in Histone H3 Lysine 27 trimethylation (H3K27me3).[2][3] This violates the core assumption of many normalization techniques. Consequently, standard methods can mask the true biological effect of the drug, making it appear as if there is no change or even an increase in H3K27me3 levels at certain loci.
Q2: What are the pitfalls of using standard library size normalization for this type of experiment?
Data Presentation: The Problem with Standard Normalization
The table below illustrates a hypothetical scenario where standard RPM normalization fails to detect the global reduction in H3K27me3 following this compound treatment.
| Condition | Total Reads (Human Genome) | Global H3K27me3 Level (Actual) | RPM-Normalized Signal (Apparent) |
| DMSO (Control) | 20,000,000 | High | Appears Unchanged |
| This compound (Treated) | 10,000,000 (due to global reduction) | Low | Appears Unchanged (Incorrectly scaled up) |
Q3: What is the recommended normalization strategy for ChIP-seq data when expecting global changes in histone modifications?
A: The gold standard for normalizing ChIP-seq data with expected global changes is the "spike-in" normalization method.[2][3] This technique involves adding a known amount of chromatin from a different species (e.g., Drosophila melanogaster) to each experimental sample before immunoprecipitation.[2][3] Since the amount of spike-in chromatin is constant across all samples, the number of reads that map to the spike-in genome can be used to calculate a normalization factor. This factor allows for the accurate quantification of changes in the target histone modification, even if they occur on a global scale.[5]
Figure 1: this compound inhibits EZH2, leading to reduced H3K27me3 levels.
Q4: Are there alternative normalization methods if a spike-in control was not used?
A: Yes, there are in silico methods that can be used to renormalize datasets that lack a spike-in control. One such method is ChIPseqSpikeInFree .[6] This approach identifies a set of genomic regions where the histone mark is assumed to be unchanged between conditions and uses the read counts in these regions to calculate a scaling factor. While this can be a powerful tool for retrospective analysis, it relies on the critical assumption that such invariant regions exist and can be correctly identified.[6]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| No global decrease in H3K27me3 signal observed after this compound treatment. | Incorrect normalization method used (e.g., standard library size scaling). | Re-analyze the data. If a spike-in was used, normalize to the spike-in reads. If not, consider using an in silico method like ChIPseqSpikeInFree.[6] |
| Ineffective this compound treatment. | Confirm the global reduction of H3K27me3 levels in your samples using an orthogonal method like Western Blot. | |
| High background noise in ChIP-seq data. | Poor antibody quality or non-specific binding. | Ensure the use of a high-quality, ChIP-validated antibody.[7][8] Optimize washing steps during the ChIP protocol to reduce non-specific binding. |
| Insufficient amount of starting material. | ChIP-seq experiments often require one to ten million cells, depending on the target.[9] Ensure an adequate number of cells are used. | |
| High variability between biological replicates. | Inconsistent experimental procedures (cell culture, treatment, ChIP). | Maintain strict consistency in all experimental steps. |
| Differences in immunoprecipitation efficiency. | This is a common issue. Spike-in normalization is the most effective way to correct for this variability between samples.[7] |
Experimental Protocols & Workflows
Detailed Methodology: Spike-In ChIP-seq Protocol
This protocol outlines the key steps for performing a ChIP-seq experiment with spike-in normalization.
-
Cell Culture and Treatment: Culture cells to the desired density and treat with either DMSO (vehicle control) or this compound for the specified duration.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Sonicate the chromatin to shear DNA into fragments, typically in the 100-500 bp range.[10]
-
Spike-In Chromatin Addition: Add a pre-determined, constant amount of Drosophila melanogaster chromatin to each human chromatin sample. An antibody specific to a Drosophila histone variant (e.g., H2Av) should also be added.[2][3]
-
Immunoprecipitation (IP): Add the primary antibody against the target of interest (e.g., H3K27me3) and the Drosophila-specific antibody. Incubate overnight. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Perform a series of stringent washes to remove non-specifically bound material. Elute the chromatin from the beads.
-
Reverse Cross-links and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA. This involves end-repair, A-tailing, and adapter ligation. Perform sequencing on a high-throughput platform.[11]
-
Bioinformatic Analysis:
-
Align sequencing reads to a combined reference genome (e.g., human and Drosophila).
-
Count the number of reads mapping to the Drosophila genome for each sample.
-
Calculate a normalization factor for each sample based on these spike-in read counts.
-
Apply this normalization factor to the reads mapping to the human genome to obtain accurately scaled data.
-
Figure 2: Key steps in a spike-in ChIP-seq experiment.
Figure 3: Bioinformatic workflow for spike-in normalization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 4. Normalization, bias correction, and peak calling for ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ChIPseqSpikeInFree: a ChIP-seq normalization approach to reveal global changes in histone modifications without spike-in - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. ChIP-Seq: advantages and challenges of a maturing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. bgiamericas.com [bgiamericas.com]
- 11. epigentek.com [epigentek.com]
Technical Support Center: GSK503 Stability and Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of GSK503 in long-term experiments. The following information is curated to assist in troubleshooting common issues and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term use, stock solutions can be stored at -20°C for up to one month.[1]
Q2: My experimental results with this compound are inconsistent over time. What could be the cause?
A2: Inconsistent results in long-term experiments can often be attributed to the degradation of the small molecule inhibitor. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, and instability in aqueous buffers can lead to a decrease in the effective concentration of this compound. It is also crucial to ensure the quality of the solvent used, as moisture-absorbing DMSO can reduce solubility.[1]
Q3: How can I assess the stability of my this compound solution during a long-term experiment?
A3: The most reliable method for assessing the stability of your this compound solution is to use a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2] This allows for the quantification of the parent compound and the detection of any potential degradation products. A detailed protocol for this analysis is provided below.
Q4: Are there known degradation pathways for this compound?
A4: While specific, comprehensive studies on the degradation pathways of this compound are not extensively published, compounds with similar chemical structures, including a pyrazole core, are generally considered metabolically stable.[3] However, potential degradation in experimental settings could occur through hydrolysis of amide bonds or oxidation, particularly under harsh pH conditions or prolonged exposure to light and oxygen. A hypothetical degradation pathway is illustrated below to guide researchers on potential chemical liabilities.
Q5: Can the cellular environment affect the stability of this compound?
A5: Yes, the intracellular environment can lead to metabolic degradation of small molecules. For EZH2 inhibitors, a common route of cellular degradation is through the ubiquitin-proteasome system (UPS).[4][5] While not definitively shown for this compound, it is a plausible pathway for its intracellular inactivation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in a multi-week cell culture experiment. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh this compound working solutions from a new aliquot of the frozen stock for each medium change. 2. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC-MS. 3. Consider more frequent medium changes with freshly prepared this compound. |
| Precipitate formation in the this compound stock solution upon thawing. | Poor solubility or compound degradation. | 1. Ensure fresh, anhydrous DMSO is used for preparing stock solutions.[1] 2. Gently warm the solution and vortex to redissolve. If the precipitate remains, it may be a degradation product. 3. Centrifuge the solution and use the supernatant after verifying its concentration via HPLC or UV-Vis spectroscopy. Prepare a fresh stock solution if significant degradation is suspected. |
| Variability between experimental replicates performed on different days. | Inconsistent this compound concentration due to handling. | 1. Strictly adhere to standardized protocols for preparing working solutions. 2. Use freshly thawed aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. 3. Calibrate pipettes regularly to ensure accurate dilutions. |
| Unexpected off-target effects observed over time. | Formation of active degradation products. | 1. Analyze your this compound solution for the presence of degradation products using HPLC-MS. 2. If degradation is confirmed, prepare fresh stock solutions and reassess the experimental outcome. 3. If possible, test the biological activity of any identified major degradation products. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound. Please note that stability in aqueous buffers is highly dependent on the specific conditions (pH, temperature, presence of other components) and should be experimentally verified.
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO | -80°C | Up to 1 year[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| Aqueous Buffer | Varies | To be determined | Highly condition-dependent |
Experimental Protocols
Protocol: Assessing this compound Stability using HPLC-MS
This protocol provides a general framework for determining the stability of this compound in an aqueous buffer over time.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector and coupled to a mass spectrometer
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Stability Samples: Dilute the this compound stock solution to a final concentration of 10 µM in the aqueous buffer of interest. Prepare enough volume for all time points.
-
Incubation: Store the stability samples under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time Points: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Immediately freeze the collected aliquots at -80°C until analysis.
-
HPLC-MS Analysis:
-
Thaw the samples and an aliquot of the initial stock solution (for a standard curve).
-
Prepare a standard curve by serially diluting the stock solution.
-
Inject the standards and samples onto the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: UV at a suitable wavelength (determined by UV scan) and MS in positive ion mode.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of this compound against concentration.
-
Quantify the concentration of this compound in each sample at each time point using the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Analyze the MS data to identify potential degradation products by looking for new peaks with different mass-to-charge ratios.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results in cell viability assays with GSK503
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in cell viability assays with GSK503, a potent and specific EZH2 methyltransferase inhibitor.[1][2][3]
Troubleshooting Guide
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values for this compound can arise from several experimental variables. It is crucial to ensure consistency across all aspects of your experimental setup.
Possible Causes and Solutions:
| Factor | Possible Cause | Recommended Solution |
| Compound Handling | This compound is typically dissolved in DMSO.[1] Improper dissolution or storage can lead to inaccurate concentrations. Moisture absorption by DMSO can reduce solubility.[1] | Always use fresh, high-quality DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before diluting into your culture medium. |
| Cell Culture Conditions | Variations in cell density, passage number, and growth phase can significantly impact sensitivity to this compound. | Maintain a consistent cell seeding density and use cells within a defined passage number range. Ensure cells are in the exponential growth phase at the time of treatment. |
| Assay Type | Different viability assays (e.g., MTT, XTT, CCK-8) measure different cellular parameters (e.g., mitochondrial activity, ATP levels).[4] this compound's effects on cellular metabolism may not always directly correlate with cell death, leading to discrepancies between assays. | Consider using multiple, mechanistically distinct viability assays to confirm your findings. For example, complement a metabolic assay with a dye exclusion method (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[5] |
| Incubation Time | The effects of this compound are time-dependent. Insufficient or excessive incubation times can lead to variable results. | Perform a time-course experiment to determine the optimal incubation period for your specific cell line and this compound concentration range. |
| Media Components | Components in the cell culture media, such as serum factors or reducing agents, can interact with this compound or the assay reagents.[6][7] | Use a consistent batch of serum and media for all experiments. Be aware of any components in your media that could interfere with the assay chemistry. |
Q2: My MTT/XTT assay results show an unexpected increase in signal at certain this compound concentrations. What could be the cause?
An increase in the colorimetric signal in tetrazolium-based assays does not always indicate increased cell viability.
Possible Explanations and Troubleshooting Steps:
-
Metabolic Hyperactivity: Some compounds can induce a state of metabolic hyperactivity in cells as a stress response, leading to increased reduction of the tetrazolium dye even if the cells are not proliferating or are undergoing apoptosis.[8]
-
Off-Target Effects: this compound, while selective for EZH2, could have off-target effects on mitochondrial reductases, directly influencing the assay chemistry.[9][10]
-
Compound Interference: this compound itself might directly reduce the tetrazolium salt, leading to a false-positive signal.
Experimental Protocol: Verifying Off-Target Assay Interference
-
Cell-Free Control: Prepare a set of wells with your complete cell culture medium but without cells.
-
Add Compound: Add the same concentrations of this compound as used in your experiments to these cell-free wells.
-
Incubate: Incubate the plate for the same duration as your cell-based assay.
-
Add Assay Reagent: Add the MTT/XTT reagent to the wells.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength.
-
Analysis: If you observe a significant increase in absorbance in the cell-free wells containing this compound, it indicates direct interference of the compound with the assay reagent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the re-expression of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth and proliferation.[2][11]
Q2: Which signaling pathways are affected by this compound?
Inhibition of EZH2 by this compound has been shown to impact several key signaling pathways involved in cancer cell survival and proliferation. These include:
-
NF-κB Pathway: this compound has been observed to inhibit the NF-κB signaling pathway.[12]
-
mTOR Signaling Pathway: Studies have indicated that this compound can regulate the expression of certain cell surface proteins through the mTOR signaling pathway.[12]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is often interconnected with EZH2 signaling in cancer.[11]
Visualizing Experimental and Biological Processes
To aid in understanding the experimental and biological contexts of using this compound, the following diagrams are provided.
Caption: A logical flowchart for troubleshooting inconsistent cell viability assay results.
Caption: A standard workflow for assessing cell viability with this compound treatment.
Caption: Key signaling events modulated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 3. This compound |CAS:1346572-63-1 Probechem Biochemicals [probechem.com]
- 4. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 5. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 6. Is Your MTT Assay the Right Choice? [promega.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Select EZH2 inhibitors enhance viral mimicry effects of DNMT inhibition through a mechanism involving NFAT:AP-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential interference of GSK503 with other experimental reagents
Welcome to the technical support center for GSK503, a potent and specific EZH2 methyltransferase inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome potential challenges when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and specifically targets the enzymatic activity of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation. This compound is a S-adenosyl-L-methionine (SAM) competitive inhibitor.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL and in water up to 5 mM.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Prepare fresh working solutions in your desired solvent and use them immediately for optimal results. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What are typical working concentrations for this compound in in vitro and in vivo experiments?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and experimental endpoint.
| Experiment Type | Typical Concentration Range | Reference |
| In vitro (Cell-based assays) | 1 nM - 10 µM | [4][5] |
| In vivo (Mouse models) | 150 mg/kg (i.p.) | [1][2] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
Solubility and Compound Precipitation
Problem: I am observing precipitation of this compound in my cell culture medium or assay buffer.
Possible Causes and Solutions:
-
Solvent Concentration: The final concentration of DMSO in your aqueous solution may be too low to maintain this compound solubility.
-
Recommendation: Ensure the final DMSO concentration is sufficient. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Buffer Composition: The composition of your buffer can influence the solubility of small molecules.
-
Temperature: Changes in temperature can affect solubility.
-
Recommendation: Prepare this compound solutions at room temperature and ensure complete dissolution before adding to colder assay plates or media. If working with pre-chilled solutions, be mindful of potential precipitation.
-
Assay Interference
Problem: My assay results are inconsistent or show high background when using this compound.
This can be due to interference of this compound with the assay technology itself.
Issue: Altered fluorescence signal (quenching or enhancement) that is not related to the biological activity of this compound.
Troubleshooting Steps:
-
Control for Autofluorescence: Run a control experiment with this compound in the assay buffer without cells or other reagents to determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Control for Quenching: To test for fluorescence quenching, incubate this compound with the fluorescent dye or substrate used in your assay and measure the fluorescence. A decrease in signal compared to the dye alone would indicate quenching.
-
Use a Different Fluorophore: If interference is confirmed, consider using a fluorescent probe with a different excitation and emission spectrum that does not overlap with any potential autofluorescence of this compound.
Issue: Unexpected changes in luminescence signal.
Troubleshooting Steps:
-
Direct Luciferase Inhibition: Small molecules can directly inhibit the luciferase enzyme.
-
Recommendation: Perform a control experiment by adding this compound directly to a solution containing purified luciferase and its substrate. A decrease in luminescence would suggest direct inhibition.
-
-
Promoter Interference: If you are using a reporter gene assay, this compound could potentially affect the activity of the promoter driving luciferase expression, independent of its effect on EZH2.
-
Recommendation: Use a control vector with a different promoter to drive luciferase expression to test for promoter-specific effects.
-
-
Orthogonal Assay: To confirm that the observed effects are due to EZH2 inhibition and not an artifact of the reporter system, validate your findings using a non-luciferase-based method, such as qPCR to measure the expression of EZH2 target genes or a Western blot to assess H3K27me3 levels.
Inconsistent Cellular Responses
Problem: I am not observing the expected biological effect of this compound on my cells.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to EZH2 inhibition.
-
Recommendation: Ensure that your cell line of interest is known to be dependent on EZH2 activity. You can test this by measuring the baseline levels of EZH2 and H3K27me3.
-
-
Treatment Duration: The epigenetic changes induced by EZH2 inhibitors can take time to manifest as a phenotypic effect.
-
Recommendation: For proliferation or viability assays, extend the treatment duration (e.g., 72 hours or longer) to allow for sufficient time for changes in gene expression to impact cellular processes.
-
-
Compound Inactivity: Improper storage or handling can lead to degradation of the compound.
-
Recommendation: Always use freshly prepared solutions from a properly stored stock.
-
-
Resistance Mechanisms: Cells can develop resistance to EZH2 inhibitors.
-
Recommendation: If you observe a loss of efficacy over time, consider investigating potential resistance mechanisms, such as mutations in the EZH2 gene.[10]
-
Experimental Protocols & Methodologies
Protocol 1: Western Blot for H3K27me3 Levels
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abstract 312: Evidence of EZH2 dependent and independent mechanisms of tazemetostat treatment emergent resistance in models of diffuse large B cell lymphoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Validating EZH2 Target Engagement of GSK503 in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of GSK503, a potent and specific EZH2 inhibitor, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit EZH2?
This compound is a small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). It is a potent and specific inhibitor with a Ki of approximately 3 nM. This compound is highly selective for EZH2 over its close homolog EZH1 (IC50 of 633 nM) and shows more than 4000-fold selectivity against a panel of 20 other human methyltransferases. Its mechanism of action is competitive with the cofactor S-adenosylmethionine (SAM), thereby blocking the catalytic activity of the PRC2 complex, of which EZH2 is the core enzymatic component. This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.
Q2: What are the primary methods to confirm this compound is engaging EZH2 in my cells?
There are several robust methods to validate the target engagement of this compound in cells, which can be categorized as direct and indirect assays:
-
Direct Target Engagement:
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Cellular Thermal Shift Assay (CETSA): This method directly assesses the binding of this compound to EZH2 in intact cells by measuring changes in the thermal stability of the EZH2 protein.
-
-
Indirect Target Engagement (Pharmacodynamic Readouts):
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Western Blotting for H3K27me3: This is the most common method to indirectly measure EZH2 inhibition. A successful engagement of EZH2 by this compound will lead to a dose- and time-dependent decrease in the global levels of H3K27me3.
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Chromatin Immunoprecipitation (ChIP) followed by qPCR: This technique allows for the examination of H3K27me3 levels at the promoter regions of specific EZH2 target genes.
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Quantitative Real-Time PCR (qRT-PCR): By measuring the mRNA levels of known EZH2 target genes, you can determine if the inhibition of EZH2 by this compound leads to their de-repression (increased expression).
-
Q3: What are some known EZH2 target genes I can monitor?
Several well-characterized EZH2 target genes can be monitored to assess the downstream effects of this compound treatment. The choice of target genes may be cell-type dependent. Some commonly used target genes include:
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CDKN1A (p21)
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CDKN2A (p16)
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ADRB2
-
MYC
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RUNX3
An increase in the expression of these genes upon this compound treatment would indicate successful target engagement and downstream functional consequences.
Experimental Protocols & Troubleshooting
This section provides detailed protocols for the key experiments to validate this compound target engagement, along with troubleshooting guides to address common issues.
Cellular Thermal Shift Assay (CETSA)
This assay directly confirms the physical interaction between this compound and EZH2 in a cellular environment.
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Harvesting and Heating:
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Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
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Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
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Analyze the amount of soluble EZH2 in each sample by Western blotting or ELISA.
-
Plot the percentage of soluble EZH2 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No shift in EZH2 thermal stability | Insufficient this compound concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. |
| Cell permeability issues with this compound in your cell line. | Confirm cellular uptake of this compound using other methods or try a different EZH2 inhibitor with known cell permeability. | |
| EZH2 expression is too low for detection. | Use a cell line with higher endogenous EZH2 expression or transiently overexpress EZH2. | |
| High variability between replicates | Inconsistent heating or sample handling. | Ensure precise temperature control in the thermal cycler and consistent timing for all steps. Use a master mix for cell suspensions and reagents. |
| Uneven cell lysis. | Ensure complete lysis by optimizing the number of freeze-thaw cycles or using a lysis buffer. |
Western Blot for H3K27me3
This is a robust and widely used method to assess the pharmacodynamic effect of this compound.
Experimental Workflow for Western Blot
Caption: Workflow for Western Blot analysis of H3K27me3.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 24, 48, 72 hours).
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Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors, or perform histone extraction for a more enriched sample.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for histones).
-
-
Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) and a loading control such as total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to account for any loading differences.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No decrease in H3K27me3 levels | This compound concentration is too low or treatment time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| The antibody is not working properly. | Use a validated antibody for H3K27me3 and include positive and negative controls. | |
| High histone turnover in your cell line. | A longer treatment time may be required to observe a significant reduction in H3K27me3. | |
| Weak or no signal for H3K27me3 | Insufficient protein loaded. | Increase the amount of protein loaded on the gel. Consider using a histone extraction protocol. |
| Inefficient antibody binding. | Optimize antibody concentrations and incubation times. | |
| High background | Insufficient blocking or washing. | Increase the blocking time and the number of washes. Use a fresh blocking solution. |
| Secondary antibody is non-specific. | Use a highly cross-adsorbed secondary antibody. |
Chromatin Immunoprecipitation (ChIP)-qPCR
This method allows for the quantification of H3K27me3 at specific gene promoters.
Experimental Workflow for ChIP-qPCR
Technical Support Center: Overcoming Poor GSK503 Penetration in 3D Cell Culture Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with GSK503 penetration in 3D cell culture models such as spheroids and organoids.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments with this compound in 3D cell cultures.
| Question | Possible Cause | Suggested Solution |
| How do I know if my this compound is not penetrating the spheroid/organoid effectively? | Insufficient penetration of this compound will lead to a lack of a dose-dependent effect on target inhibition (e.g., H3K27me3 levels) or downstream cellular effects (e.g., apoptosis, growth arrest) in the core of the 3D model. | - Perform immunofluorescence staining for H3K27me3 to visualize the gradient of inhibition from the periphery to the core. - Use a viability dye in combination with imaging of the spheroid core to assess cell death. - Quantify the intracellular concentration of this compound in different regions of the spheroid using techniques like mass spectrometry imaging. |
| My spheroids are very dense and compact. Could this be limiting this compound penetration? | Dense extracellular matrix (ECM) and tight cell-cell junctions can act as physical barriers, hindering the diffusion of small molecules like this compound. | - Consider co-culturing with stromal cells, such as fibroblasts, which can modify the ECM composition. - Use enzymatic digestion (e.g., with collagenase or hyaluronidase) at a low concentration to gently remodel the ECM prior to or during this compound treatment. Use with caution as this can affect spheroid integrity. - Optimize the spheroid formation method to generate less compact structures. |
| I am using the recommended concentration of this compound, but I don't see an effect in my 3D model. | The effective concentration of this compound reaching the core of the spheroid may be significantly lower than the concentration in the culture medium due to diffusion limitations and cellular uptake at the periphery. | - Increase the incubation time with this compound to allow for deeper penetration. - Perform a dose-response experiment with a wider range of concentrations, including higher concentrations than used in 2D cultures. - Consider using a perfusion bioreactor system to enhance nutrient and drug delivery to the 3D culture. |
| How can I improve the solubility of this compound in my culture medium? | This compound is insoluble in water and has high solubility in DMSO.[1] High concentrations of DMSO can be toxic to cells. | - Prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO.[1] - When diluting into the final culture medium, ensure the final DMSO concentration is below the cytotoxic level for your specific cell type (typically <0.5%). - Consider using a formulation with solubilizing agents like PEG300 and Tween-80, but validate for compatibility with your cell model.[1] |
| Are there alternative delivery methods to improve this compound penetration? | Standard static incubation may not be sufficient for dense or large 3D models. | - Explore the use of nanoparticle-based drug delivery systems to enhance penetration. - Investigate the use of cell-penetrating peptides conjugated to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth and proliferation.[2]
Q2: What are the key physicochemical properties of this compound that may affect its penetration in 3D models?
A2: The following table summarizes the key physicochemical properties of this compound. A higher molecular weight and certain lipophilicity (logP) values can influence a compound's ability to diffuse through the dense environment of a 3D cell culture.
| Property | Value | Implication for 3D Penetration |
| Molecular Weight | 526.67 g/mol [2] | Larger molecules may experience more hindered diffusion through the extracellular matrix and tight cell junctions. |
| Solubility | Insoluble in water, soluble in DMSO (100 mg/mL).[1] | Poor aqueous solubility can lead to precipitation in culture medium, reducing the effective concentration available for penetration. |
Q3: Which signaling pathways are affected by this compound?
A3: By inhibiting EZH2, this compound can modulate the activity of several downstream signaling pathways that are critical for cancer cell survival and proliferation. These include the PI3K/Akt/mTOR and NF-κB pathways.
Figure 1. Simplified signaling pathway of EZH2 and the inhibitory action of this compound.
Q4: How can I visualize the penetration of this compound into my spheroids?
A4: Since this compound is not fluorescent, its penetration cannot be directly visualized. However, you can visualize its effect on its direct target, H3K27me3, using immunofluorescence. A successful penetration will result in a decrease in the H3K27me3 signal.
Figure 2. Experimental workflow for visualizing this compound efficacy through H3K27me3 staining.
Q5: How do I quantify the amount of this compound that has entered the spheroids?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method to determine the intracellular concentration of this compound. This involves lysing the spheroids after treatment and analyzing the lysate.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for H3K27me3 in Spheroids
Materials:
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Spheroids in 96-well U-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS)
-
Primary antibody: Rabbit anti-H3K27me3
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Secondary antibody: Fluorescently-labeled anti-rabbit IgG
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Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Method:
-
Spheroid Culture and Treatment: Culture spheroids to the desired size and treat with this compound for the desired time and concentration.
-
Fixation: Carefully aspirate the medium and wash the spheroids with PBS. Fix with 4% PFA for 1 hour at room temperature.
-
Washing: Wash the spheroids three times with PBS for 5 minutes each.
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Permeabilization: Permeabilize with Permeabilization Buffer for 30 minutes at room temperature.
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Blocking: Wash three times with PBS and then incubate in Blocking Buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Dilute the anti-H3K27me3 antibody in Blocking Buffer and incubate with the spheroids overnight at 4°C.
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Washing: Wash the spheroids three times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescent secondary antibody in Blocking Buffer and incubate for 2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS-T. Incubate with DAPI solution for 15 minutes.
-
Imaging: Wash three times with PBS. Image the spheroids using a confocal microscope. Acquire Z-stacks to visualize the staining throughout the spheroid.
Protocol 2: Quantification of Intracellular this compound using LC-MS/MS
Materials:
-
Treated spheroids
-
PBS
-
Lysis Buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Acetonitrile
-
Internal standard (a stable isotope-labeled version of this compound, if available)
-
LC-MS/MS system
Method:
-
Spheroid Collection: After treatment, collect the spheroids and wash them three times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Resuspend the spheroids in Lysis Buffer and lyse the cells according to the buffer manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the lysate using a BCA assay. This will be used for normalization.
-
Protein Precipitation and Extraction: Add a known amount of the internal standard to the lysate. Precipitate the proteins and extract this compound by adding ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant containing this compound and the internal standard to a new tube and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Develop a method for the separation and detection of this compound and the internal standard.
-
Data Analysis: Create a standard curve using known concentrations of this compound. Quantify the amount of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve. Normalize the amount of this compound to the total protein content of the lysate to determine the intracellular concentration.
Data Presentation Examples
The following tables are templates to guide you in presenting your quantitative data.
Table 1: Illustrative Data for H3K27me3 Fluorescence Intensity Gradient
| Distance from Spheroid Periphery (µm) | Mean Fluorescence Intensity (Arbitrary Units) - Control | Mean Fluorescence Intensity (Arbitrary Units) - this compound Treated |
| 0-50 | 1500 | 500 |
| 50-100 | 1450 | 800 |
| 100-150 | 1400 | 1200 |
| >150 (Core) | 1350 | 1300 |
Table 2: Illustrative Data for Intracellular this compound Concentration
| Spheroid Region | Intracellular this compound Concentration (ng/mg protein) |
| Periphery (Outer 50 µm) | 120 |
| Mid-region (50-150 µm) | 65 |
| Core (>150 µm) | 20 |
By following these guidelines and protocols, researchers can better understand and overcome the challenges of this compound penetration in 3D cell culture models, leading to more accurate and reliable experimental outcomes.
References
Validation & Comparative
A Head-to-Head Comparison of GSK503 and GSK126 for EZH2 Inhibition
In the landscape of epigenetic research, the selective inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy for a variety of cancers. Among the front-runners in preclinical and clinical development are GSK503 and GSK126, two potent and highly selective small molecule inhibitors of EZH2. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various malignancies, including B-cell lymphomas and solid tumors. By inhibiting EZH2, this compound and GSK126 can reactivate silenced tumor suppressor genes, leading to anti-proliferative effects.
Quantitative Performance Comparison
This compound and GSK126 exhibit high potency and selectivity for EZH2. The following table summarizes their key quantitative parameters from various studies.
| Parameter | This compound | GSK126 | Reference(s) |
| EZH2 IC50 | ~3 nM | 9.9 nM | [1][2] |
| EZH2 Ki | 3 nM | 0.5 - 3 nM | [1][3] |
| Selectivity over EZH1 | >200-fold (IC50 = 633 nM) | >150-fold (IC50 = 680 nM) | [1][2] |
| Selectivity over other Methyltransferases | >4000-fold | >1000-fold | [1][4] |
| Cellular H3K27me3 Inhibition IC50 | Not explicitly stated | 7 - 252 nM (in DLBCL cell lines) | [5] |
| Cell Proliferation Inhibition | Effective in DLBCL and melanoma models | Effective in EZH2 mutant DLBCL cell lines | [1][4] |
Experimental Methodologies
The data presented above is derived from a series of well-established experimental protocols designed to characterize the potency and selectivity of EZH2 inhibitors.
EZH2 Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of the inhibitor required to reduce the enzymatic activity of EZH2 by 50%.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified five-member PRC2 complex (containing either wild-type or mutant EZH2), a histone H3 peptide substrate, and the co-factor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitor Addition: A dilution series of the test compound (this compound or GSK126) is added to the wells. A control with no inhibitor (DMSO vehicle) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the methylation of the histone peptide.
-
Detection: The amount of tritium incorporated into the histone peptide is measured using a scintillation counter. This reflects the level of EZH2 activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular H3K27me3 Quantification Assay
This assay measures the ability of the inhibitor to reduce the levels of the H3K27me3 mark within cells.
-
Cell Culture and Treatment: Cancer cell lines (e.g., diffuse large B-cell lymphoma cells) are cultured in multi-well plates. The cells are then treated with a range of concentrations of the EZH2 inhibitor or a vehicle control for a specified duration (e.g., 72 hours).
-
Immunofluorescence Staining: After treatment, the cells are fixed and permeabilized. They are then incubated with a primary antibody specific for H3K27me3, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
High-Content Imaging: The plates are imaged using a high-content imaging system, which captures fluorescence images of the cells.
-
Image Analysis: Automated image analysis software is used to identify individual nuclei and quantify the fluorescence intensity of the H3K27me3 signal within each nucleus.
-
Data Analysis: The average H3K27me3 fluorescence intensity is calculated for each inhibitor concentration and normalized to the vehicle control to determine the cellular IC50 for H3K27me3 inhibition.
Cell Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the EZH2 inhibitor or a vehicle control.
-
Incubation: The plates are incubated for an extended period, typically 6 days, to allow for multiple cell divisions.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence signal is measured using a plate reader. The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) is determined.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Comparison.
Summary and Conclusion
Both this compound and GSK126 are highly potent and selective inhibitors of EZH2, demonstrating robust activity in both biochemical and cellular assays. This compound appears to have a slightly lower IC50 in enzymatic assays, while GSK126 has been extensively characterized in a wide range of cellular models, particularly those with EZH2 mutations. The choice between these two inhibitors may depend on the specific experimental context, such as the cell lines being used and the desired endpoint. Both compounds serve as excellent tools for investigating the biological roles of EZH2 and for the preclinical evaluation of EZH2 inhibition as a therapeutic strategy.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors in Melanoma: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key EZH2 inhibitors in melanoma, supported by preclinical experimental data. Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in melanoma progression and has emerged as a promising therapeutic target.[1][2] This guide focuses on a head-to-head comparison of prominent EZH2 inhibitors investigated in the context of melanoma.
Introduction to EZH2 in Melanoma
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[3] In melanoma, EZH2 is frequently overexpressed and its activity is linked to the silencing of tumor suppressor genes, leading to increased cell proliferation, invasion, and evasion of apoptosis.[2][4] The activity of EZH2 in melanoma is influenced by upstream signaling pathways, including the BRAF/MEK and PI3K/Akt pathways.[1] Several small molecule inhibitors targeting the catalytic activity of EZH2 have been developed and are under investigation for melanoma treatment. This guide will compare the preclinical efficacy of three such inhibitors: tazemetostat, GSK126, and valemetostat.
Preclinical Efficacy of EZH2 Inhibitors in Melanoma
The following tables summarize the available quantitative data on the in vitro efficacy of tazemetostat, GSK126, and valemetostat in various melanoma cell lines. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies, which may involve varying experimental conditions.
In Vitro Anti-proliferative Activity of EZH2 Inhibitors in Melanoma Cell Lines
| Inhibitor | Cell Line | EZH2 Status | BRAF Status | IC50 (µM) | Citation |
| GSK126 | IGR1 | Y646N Mutant | V600E | 3.2 | [5] |
| MM386 | Y646F Mutant | V600E | 8.0 | [5] | |
| MEL-CV | Wild-Type | V600E | 15.2 | [5] | |
| MEL-JD | Wild-Type | V600E | 21.7 | [5] | |
| KMJR138 | Wild-Type | V600E | 25.6 | [5] | |
| MEL-RMU | Wild-Type | V600E | 45.1 | [5] | |
| Tazemetostat | A375 | Wild-Type | V600E | ~70 | [6] |
| A375R (Vemurafenib Resistant) | Wild-Type | V600E | ~70 | [6] | |
| Valemetostat | Data in melanoma cell lines is not readily available in the public domain. It is a dual EZH1/EZH2 inhibitor with IC50 values <10 nM for both enzymes in cell-free assays.[7][8] | N/A | N/A | N/A | [7][8] |
In Vitro Apoptosis Induction by EZH2 Inhibitors in Melanoma Cell Lines
| Inhibitor | Cell Line | EZH2 Status | Treatment Conditions | Apoptosis Induction | Citation |
| GSK126 | IGR1 | Y646N Mutant | 72h treatment | Significant increase in Annexin V positive cells | [9] |
| MM386 | Y646F Mutant | 72h treatment | Significant increase in Annexin V positive cells | [9] | |
| MEL-CV | Wild-Type | 72h treatment | Significant increase in Annexin V positive cells | [5] | |
| MEL-JD | Wild-Type | 72h treatment | Significant increase in Annexin V positive cells | [5] | |
| KMJR138 | Wild-Type | 72h treatment | Significant increase in Annexin V positive cells | [5] | |
| Tazemetostat | A375 | Wild-Type | Not Specified | Induces apoptosis | [10] |
| Valemetostat | Data in melanoma cell lines is not readily available. | N/A | N/A | Induces apoptosis in other cancer cell lines.[8] | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language for Graphviz.
EZH2 Signaling Pathway in Melanoma
Caption: EZH2 signaling pathway in melanoma.
Experimental Workflow for Comparing EZH2 Inhibitors
Caption: Workflow for EZH2 inhibitor comparison.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate EZH2 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Drug Treatment: Treat cells with a serial dilution of the EZH2 inhibitor (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator.[11]
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/mL and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability versus the log of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed melanoma cells in a 6-well plate and treat with the EZH2 inhibitor at various concentrations for 48-72 hours.[12]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained and single-stained cells as controls for setting the gates.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
-
Protein Extraction: Treat melanoma cells with the EZH2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-H3K27me3, anti-cleaved PARP, anti-EZH2, anti-β-actin) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of melanoma cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the EZH2 inhibitor or vehicle control via the appropriate route (e.g., oral gavage).[14]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Immunohistochemistry: Perform immunohistochemical staining on tumor sections to assess biomarkers such as Ki-67 (proliferation) and H3K27me3.
Conclusion
The available preclinical data suggests that EZH2 inhibitors, particularly GSK126 and tazemetostat, exhibit anti-tumor activity in melanoma cell lines by inhibiting proliferation and inducing apoptosis.[5][9][10] GSK126 appears to be more potent in EZH2-mutant melanoma cell lines.[5] While data for valemetostat in melanoma is currently limited, its dual EZH1/EZH2 inhibitory activity warrants further investigation in this cancer type.[8] The provided protocols and diagrams offer a framework for researchers to conduct their own comparative studies. Future head-to-head preclinical and clinical investigations are crucial to fully elucidate the comparative efficacy and potential of these EZH2 inhibitors for the treatment of melanoma.
References
- 1. EZH2 as a mediator of treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of EZH2 histone methyltrasferase in melanoma progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3K27me3 and EZH2 expression in melanoma: relevance for melanoma progression and response to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | lncRNAs-EZH2 interaction as promising therapeutic target in cutaneous melanoma [frontiersin.org]
- 5. Targeting activating mutations of EZH2 leads to potent cell growth inhibition in human melanoma by derepression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to BRAF Inhibitors: EZH2 and Its Downstream Targets as Potential Therapeutic Options in Melanoma | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the effects of GSK126 on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the On-Target Effects of GSK503 Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of GSK503, a potent and specific small molecule inhibitor of the histone methyltransferase EZH2. We will focus on the application of CRISPR-Cas9 gene editing as a definitive tool for target validation and compare it with alternative approaches. This document includes detailed experimental protocols and data presentation to support the objective evaluation of this compound's mechanism of action.
Introduction to this compound and On-Target Validation
This compound is a highly specific inhibitor of EZH2 (Enhancer of zeste homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 functions to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the progression of numerous cancers, making it a critical therapeutic target.[3][4] this compound has demonstrated anti-tumor effects by reducing global H3K27me3 levels, inhibiting cancer cell growth, and inducing apoptosis.[1][5][6]
Validating that the observed cellular effects of a small molecule inhibitor are due to its interaction with the intended target is a cornerstone of drug development. CRISPR-Cas9 technology offers a precise and powerful method for such validation by enabling the complete knockout of the target gene, allowing for a direct comparison between the genetic knockout phenotype and the pharmacological inhibition phenotype.[7][8]
Comparative Analysis: this compound vs. Other EZH2 Inhibitors
This compound is one of several small molecules developed to target EZH2. Its performance is often benchmarked against other compounds in its class. The table below summarizes key potency metrics.
| Compound | Target(s) | Ki (nM) | Cellular IC50 (H3K27me3 reduction) | Key Characteristics |
| This compound | EZH2 | ~3 | ~10.6 µM (GSK-641, precursor) | Highly selective against other methyltransferases.[2][9] |
| GSK126 | EZH2 | 0.5 - 3 | 136 nM | A derivative of the same series as this compound with improved in vivo properties.[9] |
| Tazemetostat | EZH2 (WT & Mutant) | 2.5 | Varies by cell line | FDA-approved for epithelioid sarcoma.[4] |
| GSK343 | EZH2 | 1.2 | 174 nM | High specificity but also high in vivo clearance.[9] |
On-Target Validation: CRISPR-Cas9 Approach
The central premise of using CRISPR-Cas9 for target validation is that a specific genetic perturbation (gene knockout) should replicate the effects of a specific pharmacological agent. If the cellular phenotype induced by this compound is identical to the phenotype observed in EZH2 knockout cells, it provides strong evidence that this compound's effects are on-target.
Logical Framework for Validation
The logical relationship between pharmacological inhibition and genetic knockout can be visualized as a convergence of outcomes. Discrepancies would suggest potential off-target effects.
Experimental Workflow
The validation process follows a systematic workflow from initial gene editing to final phenotypic comparison.
Expected Experimental Outcomes
The following table summarizes the anticipated results from key validation assays, assuming this compound's effects are primarily on-target.
| Assay | Wild-Type Control | Wild-Type + this compound | EZH2 Knockout (KO) | Interpretation of Concordance (this compound vs. KO) |
| Western Blot: EZH2 Protein | Present | Present | Absent | Confirms successful gene knockout at the protein level. |
| Western Blot: H3K27me3 | High | Low | Low | Confirms functional consequence of both inhibition and knockout. |
| Cell Viability (e.g., MTT) | 100% | Decreased | Decreased | Phenotypic concordance suggests on-target anti-proliferative effect. |
| Apoptosis Assay (e.g., Annexin V) | Low | Increased | Increased | Phenotypic concordance suggests on-target pro-apoptotic effect. |
Relevant Signaling Pathway
This compound acts by inhibiting the catalytic activity of EZH2, which is a core component of the PRC2 complex. This prevents the methylation of H3K27, leading to a more open chromatin state and the transcription of previously silenced genes, including tumor suppressors.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of EZH2
This protocol outlines the generation of EZH2 knockout cell lines.
-
sgRNA Design: Design at least two unique sgRNAs targeting early exons of the human EZH2 gene using a reputable online tool (e.g., CHOPCHOP, Benchling).
-
Vector Preparation: Clone the designed sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Cell Transfection/Transduction:
-
Culture target cells (e.g., a diffuse large B-cell lymphoma line like SU-DHL-6) to 70-80% confluency.
-
Transfect or transduce the cells with the Cas9-sgRNA plasmid according to the manufacturer's protocol.
-
-
Selection: If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to eliminate non-transfected cells.
-
Single-Cell Cloning:
-
Serially dilute the selected cell population into 96-well plates to isolate single cells.
-
Culture the plates until visible colonies form.
-
-
Clone Expansion and Validation:
-
Expand the single-cell clones.
-
Isolate genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of EZH2 protein via Western blotting (see Protocol 2).
-
Western Blotting for EZH2 and H3K27me3
This protocol is for verifying protein knockout and assessing the functional impact on the histone mark.
-
Protein Extraction: Lyse cells (Wild-Type, Wild-Type + this compound, and EZH2 KO) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-EZH2 antibody
-
Anti-H3K27me3 antibody
-
Anti-Total Histone H3 antibody (as a loading control for H3K27me3)
-
Anti-β-actin or Anti-GAPDH antibody (as a loading control for EZH2)
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a digital imager.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate for each condition (Wild-Type, Wild-Type + this compound, EZH2 KO). Include wells with media only as a background control.
-
Treatment: For the this compound condition, add the compound at the desired concentration. Add vehicle (e.g., DMSO) to the Wild-Type and KO control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the untreated Wild-Type control to determine the relative cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. | BioWorld [bioworld.com]
A Comparative Analysis of Gene Expression Changes Induced by the EZH2 Inhibitors GSK503 and EPZ-6438
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by two prominent Enhancer of Zeste Homolog 2 (EZH2) inhibitors: GSK503 and EPZ-6438 (tazemetostat). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is a key target in cancer therapy. Understanding the distinct and overlapping effects of these inhibitors on the transcriptome is crucial for advancing their clinical development and application.
While direct head-to-head comparative studies with publicly available gene expression datasets are limited, this guide synthesizes available data from independent studies to offer valuable insights into their mechanisms of action and impact on cellular pathways.
Overview of this compound and EPZ-6438
Both this compound and EPZ-6438 are small molecule inhibitors that target the catalytic activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with gene silencing, and its inhibition can lead to the reactivation of tumor suppressor genes.
| Feature | This compound | EPZ-6438 (Tazemetostat) |
| Target | EZH2 methyltransferase[1] | EZH2 methyltransferase (wild-type and mutant)[2] |
| Mechanism of Action | Potent and specific inhibitor of EZH2[1] | S-adenosyl methionine (SAM)-competitive inhibitor of EZH2[3] |
| Selectivity | Selective against EZH1 and a panel of other methyltransferases[1] | Highly selective for EZH2 over EZH1 and other methyltransferases[3] |
| Therapeutic Areas of Interest | Multiple Myeloma, Colorectal Cancer, Lymphoma[1][4][5] | Non-Hodgkin Lymphoma, various solid tumors[2][6] |
Comparative Gene Expression Analysis
Due to the absence of a single study directly comparing the global gene expression profiles of this compound and EPZ-6438, this analysis is based on data from separate investigations. It is important to consider the different experimental systems (e.g., cell lines, treatment conditions) when interpreting the data.
Gene Expression Changes Induced by this compound
A study involving RNA sequencing of the OPM-2 multiple myeloma cell line treated with this compound revealed significant changes in genes associated with several key biological processes.
Table 1: Summary of Gene Ontology (GO) and KEGG Pathway Analysis for this compound-Treated OPM-2 Cells [4]
| Category | Enriched Terms |
| Biological Process | Cellular processes, Biological regulation |
| Cellular Component | Cell part |
| Molecular Function | Protein binding |
| KEGG Pathways | mTOR signaling pathway, NF-κB signaling pathway |
This table summarizes the key findings from the GO and KEGG pathway enrichment analysis of differentially expressed genes upon this compound treatment.[4]
Gene Expression Changes Induced by EPZ-6438 (Tazemetostat)
Studies on EPZ-6438 in various cancer models, particularly lymphoma, have identified key pathways and genes affected by its inhibition of EZH2.
Table 2: Summary of Gene and Pathway Changes Induced by EPZ-6438 [2][7]
| Affected Process/Pathway | Key Genes/Signatures | Cancer Model |
| Cell Cycle | Downregulation of cell cycle-related genes | Diffuse Large B-cell Lymphoma (DLBCL) |
| Spliceosome | Downregulation of spliceosome pathway genes | DLBCL |
| B-cell Differentiation | Upregulation of memory B-cell gene sets (e.g., PRDM1/BLIMP1) | DLBCL |
This table compiles findings from studies on EPZ-6438, highlighting its impact on key cellular processes and pathways in lymphoma models.[2][7]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach for studying these inhibitors, the following diagrams are provided.
Caption: Mechanism of EZH2 Inhibition by this compound and EPZ-6438.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of findings. Below is a generalized protocol for assessing gene expression changes following treatment with EZH2 inhibitors, based on common practices in the field.
Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines (e.g., OPM-2 for multiple myeloma, DLBCL cell lines for lymphoma).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a predetermined density and allow them to adhere or stabilize overnight. Treat cells with various concentrations of this compound or EPZ-6438 (or a vehicle control, such as DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Sequencing:
-
RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA sequencing libraries from high-quality RNA samples using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the sequencing reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels from the aligned reads using tools such as RSEM or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the inhibitor-treated and control groups using statistical packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify significantly affected biological processes and pathways.
Conclusion
This compound and EPZ-6438 are potent EZH2 inhibitors that induce significant changes in the gene expression profiles of cancer cells. While both drugs ultimately lead to the reactivation of silenced genes, the specific sets of affected genes and pathways can vary depending on the cellular context. This compound has been shown to impact the mTOR and NF-κB signaling pathways in multiple myeloma.[4] EPZ-6438 demonstrates a pronounced effect on cell cycle regulation, spliceosome function, and B-cell differentiation in lymphoma models.[2][7] Further direct comparative studies are needed to fully elucidate the nuanced differences in their transcriptomic effects, which will be invaluable for optimizing their clinical use and developing novel combination therapies.
References
- 1. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of GSK503 Against Other Histone Methyltransferases: A Comparative Guide
This guide provides a detailed comparison of the inhibitory activity of GSK503, a potent EZH2 inhibitor, against a panel of other histone methyltransferases (HMTs). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's specificity.
Introduction to this compound
This compound is a small molecule inhibitor that potently and specifically targets the methyltransferase activity of EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][5] this compound has been shown to inhibit the proliferation of cancer cells and reduce global H3K27me3 levels in cellular and in vivo models.[1][2][6]
Comparative Specificity of this compound
The following table summarizes the inhibitory activity of this compound and its close analog, GSK343, against a panel of human histone methyltransferases. The data demonstrates the high selectivity of these compounds for EZH2.
Table 1: Inhibitory Activity of this compound and Analogs Against a Panel of Histone Methyltransferases
| Histone Methyltransferase | Target Residue | IC50 (nM) | Selectivity vs. EZH2 (fold) | Reference |
| EZH2 | Lysine | <10 | - | [2][3] |
| EZH1 | Lysine | 633 | >60 | [2][7] |
| SETD7 | Lysine | >100,000 | >10,000 | [7] |
| G9a | Lysine | >100,000 | >10,000 | [7] |
| SUV39H2 | Lysine | >100,000 | >10,000 | [7] |
| SETD8 | Lysine | >100,000 | >10,000 | [7] |
| MLL1 | Lysine | >100,000 | >10,000 | [7] |
| DOT1L | Lysine | >100,000 | >10,000 | [7] |
| PRMT1 | Arginine | >100,000 | >10,000 | [7] |
| PRMT3 | Arginine | >100,000 | >10,000 | [7] |
| PRMT4 (CARM1) | Arginine | >100,000 | >10,000 | [7] |
| PRMT5 | Arginine | >100,000 | >10,000 | [7] |
| PRMT6 | Arginine | >100,000 | >10,000 | [7] |
Note: Data for methyltransferases other than EZH1 and EZH2 are for the close analog GSK343, which is structurally similar to this compound and also a potent EZH2 inhibitor.[7]
Experimental Methodologies
The determination of inhibitor specificity requires robust and sensitive biochemical and cellular assays. Below are detailed protocols for two common experimental approaches used to assess the activity of HMT inhibitors like this compound.
1. In Vitro Histone Methyltransferase Activity Assay (Radiometric Filter Binding)
This biochemical assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Materials:
-
Recombinant human HMT enzymes (e.g., EZH2/PRC2 complex, PRMTs).
-
Histone protein or peptide substrate (e.g., full-length H3, H3 peptides).
-
³H-labeled S-adenosyl-L-methionine (³H-SAM).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
This compound or other test compounds dissolved in DMSO.
-
Phosphocellulose filter plates.
-
Scintillation fluid and microplate scintillation counter.
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the respective HMT enzyme in a microplate well.
-
Add this compound or DMSO (vehicle control) at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding ³H-SAM to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled histone substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., sodium carbonate) to remove unincorporated ³H-SAM.
-
Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular H3K27me3 Quantification Assay (Immunofluorescence-based High-Content Imaging)
This cell-based assay measures the global levels of a specific histone methylation mark within cells following inhibitor treatment.
-
Materials:
-
Cancer cell line known to be dependent on EZH2 activity (e.g., HCC1806 breast cancer cells).[7]
-
Cell culture medium and supplements.
-
This compound or other test compounds dissolved in DMSO.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against H3K27me3.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system.
-
-
Protocol:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for an extended period (e.g., 72 hours) to allow for histone mark turnover.[7]
-
Fix the cells with 4% paraformaldehyde and then permeabilize them to allow antibody entry.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary antibody against H3K27me3.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.
-
Normalize the H3K27me3 intensity to the DMSO control and calculate the IC50 value by plotting the normalized intensity against the this compound concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for HMT Inhibitor Specificity Screening
Caption: Workflow for assessing this compound specificity.
Mechanism of Action of this compound and Role of EZH2 in Gene Silencing
Caption: this compound inhibits EZH2-mediated gene silencing.
Overview of Histone Methyltransferase Signaling Involvement
Caption: HMTs regulate diverse cellular pathways.
Conclusion
The available data strongly supports that this compound is a highly specific inhibitor of the EZH2 histone methyltransferase. Biochemical and cellular assays demonstrate potent inhibition of EZH2 with selectivity of over 1000-fold against a wide range of other histone methyltransferases, including both lysine- and arginine-specific enzymes.[2][7] This high degree of specificity makes this compound a valuable chemical probe for studying the biological functions of EZH2 and a promising candidate for therapeutic development in diseases driven by aberrant EZH2 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome [insight.jci.org]
- 7. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to the Anti-Tumor Activity of EZH2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of GSK503 and other prominent EZH2 inhibitors, supported by available preclinical data. The information is presented to facilitate a clear understanding of their relative performance in various cancer models.
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a key component of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression. In many cancers, EZH2 is overexpressed or mutated, contributing to the silencing of tumor suppressor genes and promoting cancer progression. This has made EZH2 an attractive therapeutic target, leading to the development of several small molecule inhibitors. This guide focuses on the in vivo anti-tumor activity of this compound in comparison to other notable EZH2 inhibitors such as tazemetostat, valemetostat, and GSK126.
It is important to note that direct head-to-head in vivo comparative studies for all these inhibitors are limited. The following data is a compilation from various independent preclinical studies.
Comparative Anti-Tumor Efficacy of EZH2 Inhibitors
The following table summarizes the in vivo anti-tumor activity of this compound and other selected EZH2 inhibitors across different cancer models.
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | Colorectal Cancer (Lynch Syndrome model) | Mouse model of Lynch syndrome | Preventive dose over 9 weeks | Notably reduced adenoma multiplicity.[1] |
| Tazemetostat | Mantle Cell Lymphoma (BTK inhibitor-resistant) | Murine xenograft model (Mino cell line) | Not specified | Significant tumor growth delay in combination with zanubrutinib.[2][3] |
| Chordoma (PBRM1-mutated) | Patient-Derived Xenograft (PDX) model | 75 mg/kg, twice daily, 5 days/week (oral) | 100% overall survival observed in the treated model.[4] | |
| Synovial Sarcoma | Cell line and PDX models | Dose-dependent | Dose-dependent tumor growth inhibition.[5] | |
| Valemetostat | Peripheral T-Cell Lymphoma (PTCL) & Adult T-Cell Leukemia/Lymphoma (ATL) | Phase 1 Clinical Trial (Human) | 200 mg, once daily (oral) | ORR of 54.5% in PTCL and 57.1% in ATL.[6][7][8] |
| Hematological Malignancies (ATL, DLBCL, Burkitt lymphoma, PTCL) | Not specified | Not specified | Showed greater sensitivity (5.2- to ≈ 200-fold) compared to an EZH2 selective inhibitor.[9] | |
| GSK126 | Multiple Myeloma | Xenograft mouse model (RPMI8226 cells) | Not specified | Confirmed in vivo anti-tumor effect.[10][11] |
| Diffuse Midline Glioma | Orthotopic mouse model (SU-DIPG-IVi-Luc cells) | 10 mg/kg (intraperitoneal) | Significant reduction in tumor growth.[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo data. Below are summaries of the experimental protocols for some of the key studies cited.
This compound in a Lynch Syndrome Mouse Model
-
Animal Model: A mouse model genetically predisposed to Lynch syndrome-associated colorectal cancer.
-
Treatment: Mice received a preventive dose of this compound over a period of nine weeks.
-
Endpoint Analysis: The primary outcome measured was the multiplicity of adenomas in the colon, which was compared between the this compound-treated group and a control group. The study also assessed changes in immune cell populations (CD4+ and CD8+ T cells) and epigenetic markers (H3K27me3 levels) in the colonic mucosa.[1]
Tazemetostat in a Chordoma Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunodeficient nude mice bearing subcutaneously implanted tumor fragments from a patient with a PBRM1-mutated chordoma.
-
Treatment: Tazemetostat was administered orally at a dose of 75 mg/kg twice a day, five days a week.
-
Endpoint Analysis: Tumor growth was monitored, and the primary endpoint was overall survival of the treated mice compared to an untreated control group.[4]
Valemetostat in a Phase 1 Clinical Trial for PTCL and ATL
-
Study Design: An open-label, single-arm phase 1 clinical trial in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) and adult T-cell leukemia/lymphoma (ATL).
-
Treatment: Patients received 200 mg of valemetostat orally once daily.
-
Endpoint Analysis: The primary efficacy endpoint was the objective response rate (ORR), which includes complete responses (CR) and partial responses (PR). Other endpoints included duration of response (DOR) and progression-free survival (PFS).[6][7][8]
GSK126 in a Diffuse Midline Glioma Orthotopic Model
-
Animal Model: NOD/LtSz-scid IL2R gamma (NSG) mice with SU-DIPG-IVi-Luc cells (expressing luciferase) implanted in the brainstem.
-
Treatment: Mice were treated with GSK126 at a dose of 10 mg/kg via intraperitoneal injection.
-
Endpoint Analysis: Tumor growth was monitored by measuring bioluminescence. The intensity of the bioluminescent signal in the treated group was compared to that of a solvent-treated control group.[12]
Visualizing the Mechanism and a Typical Experimental Workflow
To further illustrate the context of this research, the following diagrams depict the EZH2 signaling pathway and a standard in vivo experimental workflow.
Caption: EZH2 Signaling Pathway and Therapeutic Intervention.
Caption: Typical In Vivo Experimental Workflow for EZH2 Inhibitors.
References
- 1. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 6. Valemetostat Data at EHA Shows Promising Durable Tumor Response in Patients with Peripheral T-Cell Lymphoma and Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 7. oncozine.com [oncozine.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Cross-Validation of GSK503's Efficacy Across Diverse Cancer Cell Line Panels: A Comparative Guide
An in-depth analysis of the EZH2 inhibitor, GSK503, reveals varying efficacy across different cancer cell types, highlighting the importance of cell-line-specific validation in preclinical studies. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is frequently dysregulated in a variety of cancers. By inhibiting EZH2, this compound can modulate gene expression, leading to the suppression of tumor growth and the induction of apoptosis. This guide summarizes the cross-validated effects of this compound in various cancer cell line panels, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Comparison of this compound's Anti-Cancer Effects
The efficacy of this compound has been evaluated across multiple cancer cell lines, demonstrating a range of sensitivities. The following tables summarize the available quantitative data on the effects of this compound on cell viability and apoptosis.
Table 1: Effect of this compound on Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptosis Rate (%) |
| RPMI-8226 | Multiple Myeloma | 0 (Control) | 5.21 ± 0.19 |
| 5 | 7.05 ± 0.11 | ||
| 10 | 8.63 ± 0.37 | ||
| 15 | 26.73 ± 8.73 | ||
| 30 | 97.70 ± 0.62 | ||
| OPM-2 | Multiple Myeloma | 0 (Control) | 2.08 ± 0.68 |
| 5 | 5.36 ± 0.73 | ||
| 10 | 26.56 ± 4.21 | ||
| 15 | 68.91 ± 2.52 | ||
| 30 | 95.90 ± 1.81 |
Data from a study on the effect of EZH2 inhibitors on multiple myeloma cells.[1]
Table 2: Effect of this compound on the Viability of Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration (µM) | Effect on Viability |
| HCT116 (MSI-high) | Colorectal Cancer | 10 | Reduced Viability |
| SW620 (MSS) | Colorectal Cancer | 10 | No significant effect on viability |
Observations from a study on the immune interception of colorectal cancer.[2]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or a vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of EZH2 and the inhibitory action of this compound.
References
A Head-to-Head Battle in Prostate Cancer Research: GSK503 vs. GSK343
A Comparative Analysis of Two Potent EZH2 Inhibitors in Prostate Cancer Models for Researchers, Scientists, and Drug Development Professionals.
In the landscape of epigenetic therapies for prostate cancer, inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) have emerged as a promising class of therapeutic agents. EZH2, a histone methyltransferase, is frequently overexpressed in prostate cancer and plays a crucial role in tumor progression and therapeutic resistance. Among the numerous EZH2 inhibitors developed, GSK503 and GSK343 have garnered significant attention for their potent and selective activity. This guide provides a side-by-side analysis of this compound and GSK343, offering a comprehensive overview of their performance in prostate cancer models, supported by experimental data and detailed protocols to aid researchers in their investigations.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison of the efficacy of this compound and GSK343 in prostate cancer, the following tables summarize key quantitative data from preclinical studies.
Table 1: Comparative Efficacy of this compound and GSK343 on Prostate Cancer Cell Viability
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| This compound | C4-2 (CRPC) | MTS Assay | Cell Viability | Decreased cell growth over time | [1] |
| PTEN-CaP8 (CRPC) | MTS Assay | Cell Viability | Decreased cell growth over time (more pronounced effect than in C4-2) | [1] | |
| GSK343 | C4-2 (CRPC) | MTS Assay | Cell Viability | Decreased cell growth over time | [1] |
| PTEN-CaP8 (CRPC) | MTS Assay | Cell Viability | Decreased cell growth over time (more pronounced effect than in C4-2) | [1] | |
| LNCaP (Androgen-Sensitive) | Proliferation Assay | IC50 | 2.9 μM |
CRPC: Castration-Resistant Prostate Cancer IC50: Half-maximal inhibitory concentration
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTS) Assay
This protocol is adapted from studies evaluating the effect of EZH2 inhibitors on prostate cancer cell viability.[1][2]
1. Cell Seeding:
- Prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3, DU145, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4]
- Cells are seeded in 96-well plates at a density of 2,500-5,000 cells per well, depending on the cell line's growth characteristics.
- Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- This compound and GSK343 are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) is also prepared.
- The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compounds or the vehicle control.
3. Incubation:
- The plates are incubated for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
4. MTS Reagent Addition and Measurement:
- Following incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[2]
- The plates are incubated for 1-4 hours at 37°C.[2]
- The absorbance is measured at 490 nm using a microplate reader.
- Cell viability is calculated as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the steps for assessing the protein levels of EZH2 and the histone mark H3K27me3 following treatment with this compound or GSK343.
1. Cell Lysis:
- Prostate cancer cells are treated with this compound, GSK343, or vehicle control for the desired time.
- Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.
2. Protein Quantification:
- The protein concentration of each lysate is determined using a BCA protein assay kit.
3. Gel Electrophoresis and Transfer:
- Equal amounts of protein (20-30 µg) from each sample are separated by SDS-PAGE on a 10-12% polyacrylamide gel.
- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated overnight at 4°C with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or GAPDH). Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.
- The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound and GSK343 in prostate cancer.
References
Evaluating the Synergistic Potential of EZH2 and PARP Inhibitors in Cancer Therapy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: While this guide focuses on the synergistic effects of EZH2 inhibitors with PARP inhibitors, a comprehensive search of publicly available scientific literature and clinical trial data did not yield specific studies evaluating the combination of GSK503 with a PARP inhibitor. Therefore, to provide a relevant and data-supported comparison, this document will focus on the synergistic interactions of other potent and structurally related EZH2 inhibitors, namely GSK126 and GSK343 , with PARP inhibitors. The underlying biological rationale for this combination therapy is expected to be similar for this compound.
The combination of Enhancer of Zeste Homolog 2 (EZH2) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising strategy in cancer therapy, particularly for tumors with specific genetic backgrounds such as BRCA mutations.[1][2] This approach is rooted in the concept of "drug-induced synthetic lethality," where the simultaneous inhibition of two key cellular pathways results in cancer cell death, while cells with at least one functional pathway remain viable.[1][3]
EZH2 is a histone methyltransferase that plays a crucial role in gene silencing and is often overexpressed in various cancers.[2] PARP enzymes are essential for DNA single-strand break repair.[2] Preclinical studies have revealed a functional interplay between these two pathways. Inhibition of PARP can lead to an upregulation of EZH2 activity, suggesting that co-inhibition may offer a more potent anti-cancer effect.[2] Mechanistically, PARP1 can directly PARylate EZH2, leading to the dissociation of the PRC2 complex and subsequent EZH2 degradation.[2] By inhibiting both pathways, cancer cells are deprived of critical DNA damage repair and transcriptional regulation mechanisms, leading to enhanced cell death.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies that have investigated the synergistic effects of combining an EZH2 inhibitor with a PARP inhibitor.
| Cell Line | Cancer Type | EZH2 Inhibitor | PARP Inhibitor | Outcome Measure | Result | Citation |
| LNCaP | Prostate Cancer | GSK126 | Olaparib | Cell Growth | Mild synergistic effect | [4] |
| abl | Prostate Cancer | GSK126 | Olaparib | Cell Growth | Strong synergistic suppression of cell growth | [4] |
| SUM149 | Breast Cancer (BRCA1-mutated) | GSK343 | Olaparib | Colony Formation | Combination inhibited colony formation more than olaparib alone | [5] |
| Animal Model | Cancer Type | EZH2 Inhibitor | PARP Inhibitor | Outcome Measure | Result | Citation |
| SUM149 Orthotopic Xenograft | Breast Cancer (BRCA1-mutated) | GSK343 | Olaparib | Tumor Growth | Combination inhibited tumor growth more than olaparib alone | [5] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach to evaluating this drug combination, the following diagrams are provided.
Caption: Signaling pathway of EZH2 and PARP inhibitor synergy.
Caption: Experimental workflow for evaluating synergy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the synergistic effects of EZH2 and PARP inhibitors, based on methodologies reported in the cited literature.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines (e.g., LNCaP, abl, SUM149) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose matrix of the EZH2 inhibitor (e.g., GSK126) and a PARP inhibitor (e.g., olaparib) alone and in combination for a specified period (e.g., 7 days).
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Colony Formation Assay
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with the EZH2 inhibitor, PARP inhibitor, or the combination at specified concentrations.
-
Incubation: Plates are incubated for a period that allows for colony formation (e.g., 10-14 days), with media and drug changes as required.
-
Staining and Quantification: Colonies are fixed, stained with crystal violet, and counted. The surviving fraction is calculated relative to untreated controls.
In Vivo Xenograft Studies
-
Tumor Implantation: Immunocompromised mice are subcutaneously or orthotopically implanted with cancer cells (e.g., SUM149).
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, EZH2 inhibitor alone, PARP inhibitor alone, combination).
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors reach a maximum allowable size or at a predetermined time point. Tumor growth inhibition is calculated for each treatment group.[5]
Conclusion
The combination of EZH2 and PARP inhibitors holds significant therapeutic promise, particularly in cancers with underlying DNA repair deficiencies. The preclinical data for EZH2 inhibitors like GSK126 and GSK343 in combination with PARP inhibitors demonstrate a clear synergistic effect in suppressing tumor growth both in vitro and in vivo. While specific data for this compound in this combination is not yet available, the shared mechanism of action among potent EZH2 inhibitors suggests that this compound would likely exhibit similar synergistic properties. Further preclinical investigation is warranted to confirm this and to define the optimal therapeutic window and patient populations for this combination strategy.
References
- 1. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2017077326A1 - Combination of an inhibitor of parp with an inhibitor of gsk-3 or dot1l - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asco.org [asco.org]
A Comparative Safety Analysis of EZH2 Inhibitors: Profiling GSK503 Against a Landscape of Clinical Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of various EZH2 inhibitors, with a focus on how the preclinical candidate GSK503 may compare to clinically evaluated agents. Due to the preclinical stage of this compound, this guide will juxtapose its available non-clinical safety observations with the established clinical safety data of other prominent EZH2 inhibitors, namely Tazemetostat, Valemetostat, GSK2816126, and CPI-1205. All quantitative data from clinical trials are summarized for ease of comparison, and detailed methodologies for key safety assessment experiments are provided.
While direct clinical comparisons for this compound are not yet possible, this guide aims to provide a valuable resource for understanding the safety landscape of EZH2 inhibition and contextualizing the potential of emerging therapies. A systematic review and meta-analysis of 22 studies encompassing 1,002 patients treated with EZH2 inhibitors revealed that these agents generally demonstrate a manageable safety profile, with a low incidence of severe treatment-related adverse events (TRAEs)[1].
Comparative Safety Profile of EZH2 Inhibitors
The following table summarizes the incidence of treatment-related adverse events (TRAEs) observed in clinical trials of several EZH2 inhibitors. It is crucial to note that these are pooled data from various studies and patient populations, and direct cross-trial comparisons should be made with caution.
| Adverse Event Category | Tazemetostat | Valemetostat | GSK2816126 | CPI-1205 |
| Any-Grade TRAEs (%) | 85%[1] | 96%[1] | 90%[1] | N/A |
| Grade ≥3 TRAEs (%) | 34%[1] | 56%[1][2] | 0%[1][2] | 22%[1][2] |
| Severe TRAEs (%) | 15%[1] | 28%[1] | 0%[1] | N/A |
| Most Common Grade ≥3 TRAEs | Neutropenia (5%)[1] | N/A | N/A | Fatigue, Elevated ALT (6% each)[3] |
| Common Drug-Related TEAEs (≥10%) | Fatigue, Nausea[4] | N/A | Fatigue (53%), Nausea (30%), Anemia (20%), Vomiting (20%)[5] | Diarrhea (31%), Fatigue (26%), Nausea (26%), Decreased appetite (14%)[3] |
N/A: Data not available in the reviewed sources.
Insights into the Safety Profiles:
-
Tazemetostat , the first FDA-approved EZH2 inhibitor, generally shows a favorable safety profile. The most common treatment-emergent adverse events are typically low-grade[1].
-
Valemetostat has been associated with a higher incidence of Grade ≥3 TRAEs in the summarized data[1][2].
-
GSK2816126 , in the single study included in the meta-analysis, showed no Grade ≥3 or severe TRAEs[1][2]. However, a phase I study reported dose-limiting liver transaminitis at the maximum tolerated dose[4].
-
CPI-1205 has reported low-grade diarrhea, fatigue, and nausea as common drug-related adverse events[3].
Preclinical Safety Profile of this compound
As this compound is in the preclinical stage of development, no clinical safety data is available. Preclinical studies in mouse models of Lynch syndrome have shown that this compound can enhance immune responses and reduce adenoma multiplicity without mention of significant adverse effects in the reviewed literature[6]. Another study in multiple myeloma cells demonstrated that this compound enhances the anti-tumor effect of immunotherapy[7]. While these studies highlight its therapeutic potential, they do not provide a comprehensive toxicology profile. A dedicated preclinical safety assessment would typically involve a battery of in vitro and in vivo studies to evaluate potential toxicities.
Experimental Protocols for Key Safety Assessments
The following are detailed methodologies for key experiments cited in the safety evaluation of EZH2 inhibitors.
Assessment of Hematologic Toxicity (Neutropenia and Thrombocytopenia)
Objective: To evaluate the potential of an EZH2 inhibitor to cause a decrease in neutrophils (neutropenia) and platelets (thrombocytopenia) in preclinical animal models and human clinical trials.
Methodology:
-
Complete Blood Count (CBC):
-
Sample Collection: In preclinical studies, blood is collected from animals (e.g., mice, rats) via retro-orbital puncture or other appropriate methods into tubes containing an anticoagulant like EDTA[4]. In clinical trials, venous blood is drawn from patients.
-
Analysis: The blood samples are analyzed using an automated hematology analyzer. This instrument provides counts of red blood cells, white blood cells (including a differential count of neutrophils, lymphocytes, etc.), and platelets, as well as hemoglobin concentration and hematocrit[4].
-
Data Evaluation: The absolute neutrophil count (ANC) and platelet count are compared between treated and control groups (in preclinical studies) or monitored over the course of treatment in patients. Counts are graded for severity based on established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
-
Peripheral Blood Smear:
-
Preparation: A drop of blood is spread thinly on a microscope slide, air-dried, and stained (e.g., with Wright-Giemsa stain).
-
Microscopic Examination: A trained pathologist or hematologist examines the smear under a microscope to assess the morphology of blood cells and confirm the automated counts.
-
Evaluation of Hepatotoxicity
Objective: To assess the potential of an EZH2 inhibitor to cause liver injury.
Methodology:
-
Serum Biochemistry:
-
Sample Collection: Blood is collected, and the serum is separated.
-
Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using an automated clinical chemistry analyzer. Elevated levels of these enzymes can indicate liver cell damage.
-
Data Evaluation: Enzyme levels are compared between treated and control groups or monitored in patients over time.
-
-
Histopathology of Liver Tissue (Preclinical):
-
Tissue Collection and Processing: At the end of an in vivo study, animals are euthanized, and the liver is collected, weighed, and preserved in a fixative like 10% neutral buffered formalin. The tissue is then embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A veterinary pathologist examines the liver sections for any signs of cellular damage, inflammation, necrosis, or other abnormalities.
-
Assessment of Cardiotoxicity
Objective: To evaluate the potential of an EZH2 inhibitor to cause adverse effects on the heart and cardiovascular system.
Methodology:
-
In Vitro hERG Assay:
-
Purpose: This assay assesses the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.
-
Procedure: The effect of the test compound on the hERG channel current is measured using patch-clamp electrophysiology in cells engineered to express the hERG channel.
-
-
In Vivo Cardiovascular Monitoring (Preclinical):
-
Telemetry: In conscious, freely moving animals (e.g., dogs, non-human primates), telemetry devices can be surgically implanted to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Data Analysis: Changes in cardiovascular parameters in treated animals are compared to baseline and control animals.
-
Visualizing Key Pathways and Processes
To further illustrate the context of EZH2 inhibition and the methodologies for safety assessment, the following diagrams are provided.
References
- 1. Determining organ weight toxicity with Bayesian causal models: Improving on the analysis of relative organ weights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Society of Toxicologic Pathology position paper: organ weight recommendations for toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. Evaluation of organ weights for rodent and non-rodent toxicity studies: a review of regulatory guidelines and a survey of current practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of an animal model of immune-related adverse events induced by immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolomics of cells treated with different EZH2 inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of targeting the epigenetic regulator EZH2 is paramount for advancing cancer therapy. This guide provides a comparative analysis of the metabolic impact of different EZH2 inhibitors on cancer cells, supported by experimental data and detailed protocols.
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a key epigenetic regulator frequently dysregulated in various cancers. Its inhibition has emerged as a promising therapeutic strategy. However, the metabolic reprogramming induced by different EZH2 inhibitors can vary, influencing their efficacy and potential combination therapies. This guide delves into the comparative metabolomics of cells treated with prominent EZH2 inhibitors, offering a clear overview of their effects on cellular metabolism.
Comparative Analysis of EZH2 Inhibitor Effects on Cancer Cell Proliferation
The anti-proliferative effects of EZH2 inhibitors can be cell-type specific and depend on the inhibitor's chemical structure and mechanism of action. Below is a summary of the inhibitory concentrations (IC50) and effects on colony formation for several EZH2 inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) | Effect on Colony Formation |
| Tazemetostat (EPZ-6438) | MC38 | Colorectal Cancer | 85[1] | Not Reported |
| HL-60 | Leukemia | >5 (6.1% growth inhibition at 5µM)[2] | 17.7% reduction at 5µM[2] | |
| GSK126 | MC38 | Colorectal Cancer | 20[1] | Not Reported |
| HL-60 | Leukemia | >5 (12.3% growth inhibition at 5µM)[2] | 23.2% reduction at 5µM[2] | |
| GSK343 | HL-60 | Leukemia | >5 (26.5% growth inhibition at 5µM)[2] | 15.5% reduction at 5µM[2] |
| CPI-1205 | HL-60 | Leukemia | >5 (3.6% growth inhibition at 5µM)[2] | 9.1% reduction at 5µM[2] |
| DZNep | HL-60 | Leukemia | <5 (60.4% growth inhibition at 5µM)[2] | 72.3% reduction at 5µM[2] |
Metabolic Reprogramming: A Tale of Two Inhibitors
While both Tazemetostat and GSK126 target EZH2, their impact on cellular metabolism reveals distinct nuances.
Tazemetostat (EPZ-6438): Studies in A549 lung cancer cells have shown that Tazemetostat treatment can lead to the activation of several key metabolic pathways. In 3D spheroid cultures, inhibition of EZH2 by Tazemetostat was found to stimulate the Krebs cycle, neoribogenesis (the synthesis of new ribosomes), and the salvage synthesis of purine nucleotides[3][4]. These effects were observed to be dependent on the PRC2 complex[3].
GSK126: In contrast, studies with GSK126 in cancer cell lines have highlighted its significant impact on lipid metabolism. Treatment with GSK126 has been shown to cause broad shifts in glucose, amino acid, and lipid metabolism, with a notable increase in the abundance of unsaturated fatty acids[5]. This alteration in lipid metabolism has been suggested to blunt the sensitivity of cancer cells to the inhibitor[5].
The following table summarizes the key metabolic pathways affected by Tazemetostat and GSK126 based on available research.
| Metabolic Pathway | Effect of Tazemetostat (EPZ-6438) | Effect of GSK126 |
| Krebs Cycle | Activated in 3D A549 spheroids[3][4] | Downregulated in some cancer models[5] |
| Purine Synthesis | Activated (salvage pathway) in 3D A549 spheroids[3][4] | Not consistently reported |
| Glycolysis | EZH2 promotes glycolysis; inhibition can reverse this[6] | Broad shifts in glucose metabolism observed[5] |
| Lipid Metabolism | Not a primary reported effect | Upregulation of fatty acid synthesis, increased unsaturated fatty acids[5] |
| Amino Acid Metabolism | Broad shifts observed[5] | Broad shifts observed[5] |
Visualizing the Molecular Logic
To better understand the mechanisms at play, the following diagrams illustrate a key signaling pathway influenced by EZH2 and a general workflow for comparative metabolomics studies.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and reproducing research findings. Below are generalized protocols for cell culture, inhibitor treatment, and metabolomics analysis.
Cell Culture and EZH2 Inhibitor Treatment
-
Cell Line Maintenance: Cancer cell lines (e.g., A549, MC38, HL-60) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: EZH2 inhibitors (Tazemetostat, GSK126, etc.) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the EZH2 inhibitor at the desired concentration or the vehicle control (DMSO). Treatment duration can vary depending on the experiment, typically ranging from 48 to 96 hours.
Metabolite Extraction
-
Quenching Metabolism: To halt metabolic activity, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Extraction: A pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water, is added to the cells. The cells are scraped and collected into a microcentrifuge tube.
-
Centrifugation: The cell lysate is vortexed and then centrifuged at a high speed to pellet proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the metabolites is carefully transferred to a new tube for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. A reversed-phase or HILIC column is typically used to separate metabolites based on their physicochemical properties.
-
Mass Spectrometry Analysis: The separated metabolites are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in both positive and negative ionization modes to detect a wide range of metabolites.
-
Data Acquisition: The mass spectrometer acquires data in either full scan mode for untargeted analysis or in a targeted manner for specific metabolites.
-
Data Processing: The raw data is processed using specialized software to perform peak picking, alignment, and identification of metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library.
-
Statistical Analysis: Statistical methods, such as t-tests and fold-change analysis, are applied to identify metabolites that are significantly altered between different treatment groups. Pathway analysis tools are then used to identify the metabolic pathways that are most affected.
This guide provides a foundational understanding of the comparative metabolic effects of different EZH2 inhibitors. As research in this area continues to evolve, a deeper appreciation of the metabolic consequences of EZH2 inhibition will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Metabolic reprogramming driven by EZH2 inhibition depends on cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic reprogramming driven by EZH2 inhibition depends on cell–matrix interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulated lipid metabolism blunts the sensitivity of cancer cells to EZH2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EZH2 promotes metabolic reprogramming in glioblastomas through epigenetic repression of EAF2-HIF1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK503: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GSK503 are paramount to ensuring laboratory safety and environmental protection. While specific regulatory disposal protocols for this compound are not extensively documented, this guide provides a comprehensive, step-by-step approach based on its known properties and general best practices for laboratory chemical waste management. Adherence to these procedures will help your institution remain compliant with safety regulations and foster a secure research environment.
This compound Safety and Hazard Profile
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, the SDS also advises against allowing the compound to enter sewers, surface water, or ground water, underscoring the need for responsible disposal.[1]
| Hazard Classification | Rating |
| GHS Classification | Not classified as hazardous[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
It is crucial to recognize that the absence of a formal hazard classification does not equate to the substance being entirely benign. For novel or research-grade compounds with limited long-term toxicological data, a cautious approach to disposal is always the most prudent course of action.
Experimental Protocols for Disposal
Given the lack of specific, publicly available inactivation or neutralization protocols for this compound, the primary and recommended method of disposal is through a licensed hazardous waste management service or your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step-by-Step Disposal Procedure for this compound Waste
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for all materials contaminated with this compound. This includes unused or expired solid compounds, solutions, and any contaminated consumables.
-
The container must be made of a material compatible with the solvents used (e.g., if this compound is in a DMSO solution, a chemically resistant plastic or glass container is appropriate).
-
Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[2]
-
-
Labeling of Waste Containers:
-
Properly label the waste container with a hazardous waste tag as soon as the first item is placed inside.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of the active compound and the solvent(s) used.
-
The date the waste was first added.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage of Waste:
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has been in storage for a period defined by your institutional policy (often not to exceed one year), arrange for its collection.[3]
-
Contact your institution's EHS department or your designated hazardous waste management provider to schedule a pickup.
-
Disposal of Contaminated Laboratory Consumables
-
Solid Waste: Items such as gloves, bench paper, pipette tips, and vials that are contaminated with this compound should be collected in the designated this compound solid waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is then managed as hazardous chemical waste.
Procedure for Empty this compound Containers
Even "empty" containers can retain residual amounts of the chemical. To ensure proper disposal:
-
Thoroughly empty the container of all visible contents.
-
The initial rinsate from the container must be collected and disposed of as hazardous waste.[5] For a highly potent compound like this compound, it is best practice to collect the first three rinses.
-
After rinsing, deface or remove the original label to prevent confusion.[5][6]
-
The rinsed and defaced container can then typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. sfasu.edu [sfasu.edu]
Personal protective equipment for handling GSK503
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling GSK503. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound from receipt to disposal.
Hazard Assessment
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The NFPA and HMIS ratings for health, fire, and reactivity are all rated at 0, indicating a low level of hazard. However, as a potent and specific EZH2 methyltransferase inhibitor intended for research use, it is imperative to handle this compound with care, employing standard laboratory safety practices to minimize any potential exposure.
Personal Protective Equipment (PPE)
Even in the absence of a GHS hazard classification, a baseline of personal protective equipment is mandatory to ensure user safety and maintain a sterile research environment.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the compound. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of other substances, glove use is critical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required | As this compound is a solid with low volatility, respiratory protection is not typically necessary. However, if creating aerosols or handling large quantities of the powder, a risk assessment should be performed to determine if a dust mask or respirator is needed. |
| Foot Protection | Closed-toe shoes | Standard laboratory policy to protect feet from spills and falling objects. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is essential for safety and regulatory compliance.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended for the solid form. Solutions of this compound in solvent can be stored at -80°C for up to two years or -20°C for up to one year.[1]
Preparation of Solutions
-
Weighing : When weighing the solid compound, do so in a designated area, such as a chemical fume hood or on a balance with a draft shield, to avoid creating airborne dust.
-
Dissolving : this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 44 mg/mL.[1] It is also soluble in ethanol and water.[2] Use freshly opened, anhydrous DMSO for the best solubility.[2] Prepare solutions in a chemical fume hood.
Experimental Use
-
Handling : Always wear the recommended PPE when handling solutions of this compound.
-
Spill Management : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as chemical waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
-
Solid Waste : Dispose of unused solid this compound as non-hazardous chemical waste according to your institution's guidelines. Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed waste container.
-
Liquid Waste :
-
Aqueous solutions of this compound with minor residues may be poured down the drain with copious amounts of water, provided the concentration is low and it complies with local regulations.
-
Solutions of this compound in DMSO should be collected as hazardous waste.[3] Do not pour DMSO solutions down the drain.[4] Collect in a clearly labeled, sealed container for chemical waste pickup.
-
Experimental Workflow and Disposal Diagram
Caption: Workflow for handling this compound from receipt to disposal.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 526.67 g/mol | [2] |
| Appearance | White to gray solid | [1] |
| Solubility in DMSO | ≥ 44 mg/mL | [1] |
| Solubility in Ethanol | 26 mg/mL | [2] |
| Solubility in Water | Insoluble | [2] |
| Long-term Storage (Solid) | -20°C for 3 years | [1] |
| Long-term Storage (in Solvent) | -80°C for 2 years | [1] |
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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